Product packaging for 5-oxothiomorpholine-3-carboxylic Acid(Cat. No.:CAS No. 14226-97-2)

5-oxothiomorpholine-3-carboxylic Acid

Cat. No.: B1307545
CAS No.: 14226-97-2
M. Wt: 161.18 g/mol
InChI Key: ZCITVSIKDJSWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-oxothiomorpholine-3-carboxylic Acid is a useful research compound. Its molecular formula is C5H7NO3S and its molecular weight is 161.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO3S B1307545 5-oxothiomorpholine-3-carboxylic Acid CAS No. 14226-97-2

Properties

IUPAC Name

5-oxothiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCITVSIKDJSWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393611
Record name 5-oxothiomorpholine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14226-97-2
Record name 5-oxothiomorpholine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxothiomorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxothiomorpholine-3-carboxylic acid, a heterocyclic compound, has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to lactam antibiotics and its role as a key impurity and metabolite of Carbocisteine underscore its importance. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and biological activity. Detailed experimental protocols for its synthesis, purification, and analysis are provided to facilitate further research and application. Additionally, a visualization of its putative mechanism of action as a ribosome-targeting antibiotic is presented to aid in understanding its biological function.

Core Properties

This compound, also known as the lactam of (S)-Carboxymethyl-(D,L)-cysteine, is a derivative of thiomorpholine.[1][2][3] Its core structure consists of a six-membered thiomorpholine ring containing a sulfur atom, a nitrogen atom, and a ketone group at the 5-position, with a carboxylic acid group attached at the 3-position.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

PropertyValueReference(s)
Molecular Formula C₅H₇NO₃S[4][5]
Molecular Weight 161.18 g/mol [4][5]
CAS Number 14226-97-2[5][6]
IUPAC Name This compound[5]
Melting Point 182-183 °C (with decomposition)
Boiling Point Not available
Solubility Moderately soluble in polar solvents
pKa Expected range of 2-5 for the carboxylic acid group
LogP -0.6974 (indicating hydrophilic character)
Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignmentReference(s)
10.0 - 12.0Broad SingletCarboxylic acid proton (-COOH)[4]
6.0 - 8.0Broad SingletLactam proton (-NH)[4]
4.0 - 4.5Multipletα-CH proton[4]
2.8 - 3.2MultipletThiomorpholine ring CH₂ protons[4]

¹³C NMR Spectral Data

Chemical Shift (ppm)AssignmentReference(s)
170 - 180Carboxylic acid carbonyl carbon[4]
170 - 180Lactam carbonyl carbon[4]

IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3500 - 2500Strong, BroadO-H stretch (carboxylic acid)[4]
3200 - 3000Medium, BroadN-H stretch (lactam)[4]
1680 - 1650StrongC=O stretch (lactam)[4]
1760 - 1690StrongC=O stretch (carboxylic acid)[4]
1300 - 1250MediumC-O stretch (carboxylic acid)[4]
1250 - 1200MediumC-N stretch (lactam)[4]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, including cyclization reactions, carboxylation, and oxidative methods.[4] A common approach involves the intramolecular cyclization of S-carboxymethyl-L-cysteine.

Experimental Protocol: Synthesis

A representative method for the synthesis of this compound is through the thermal degradation of S-carboxymethyl-L-cysteine.[7]

Materials:

  • S-carboxymethyl-L-cysteine

  • Water (pH adjusted to 5.0-7.0)

  • Heating apparatus (e.g., heating mantle, oil bath)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve S-carboxymethyl-L-cysteine in water, adjusting the pH to between 5.0 and 7.0.

  • Heat the solution to 60-80°C with continuous stirring.

  • Maintain the temperature for a sufficient period to allow for the intramolecular cyclization and formation of the lactam. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, allow the solution to cool to room temperature.

  • The crude product can then be isolated and purified.

Experimental Protocol: Purification by Recrystallization

Purification of the crude this compound can be effectively achieved by recrystallization.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen cold recrystallization solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Analytical Methodologies

Accurate analysis of this compound is essential for its characterization and quality control.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).[8][9]

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • The chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., TMS).

Experimental Protocol: Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

Sample Preparation (KBr Pellet Method): [3][10][11][12]

  • Thoroughly grind 1-2 mg of the dried, purified compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][10][11]

  • Place the powder mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Biological Activity and Mechanism of Action

This compound is recognized as a lactam antibiotic that exhibits antibacterial properties.[4] Its mechanism of action is believed to involve the inhibition of bacterial protein synthesis by binding to ribosomes.[4]

Ribosome Binding and Inhibition of Protein Synthesis

The antibacterial effect of many lactam antibiotics stems from their ability to interfere with the bacterial ribosome, the cellular machinery responsible for protein synthesis. While the precise binding site of this compound on the ribosome has not been definitively elucidated, the general mechanism for ribosome-targeting antibiotics provides a framework for understanding its action. These antibiotics typically bind to functionally important regions of the ribosomal RNA (rRNA) or ribosomal proteins, leading to a disruption of key steps in translation, such as the binding of aminoacyl-tRNA, peptide bond formation, or translocation.[1][13][14][15]

The following diagram illustrates a generalized pathway of protein synthesis inhibition by a ribosome-targeting antibiotic.

Protein_Synthesis_Inhibition A_site A-site P_site P-site E_site E-site Translocation Translocation P_site->Translocation Protein_out Nascent Polypeptide E_site->Protein_out Elongation mRNA mRNA mRNA->A_site Codon Recognition tRNA_in Aminoacyl-tRNA tRNA_in->A_site Peptide_bond Peptide Bond Formation Peptide_bond->P_site Translocation->E_site Antibiotic 5-Oxothiomorpholine- 3-Carboxylic Acid Antibiotic->A_site Inhibition of tRNA binding Antibiotic->Peptide_bond Inhibition of Peptidyl Transferase Center Antibiotic->Translocation Inhibition of Translocation

References

Unraveling the Enigmatic Mechanism of 5-Oxothiomorpholine-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxothiomorpholine-3-carboxylic acid, a cyclic derivative of cysteine, has emerged in distinct biochemical contexts, yet its precise mechanism of action remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of this molecule, focusing on its established identity as a metabolite and impurity of the mucolytic drug Carbocisteine, and explores potential, though not yet fully elucidated, biological activities. While direct evidence for a primary mechanism of action is limited, this document provides a comprehensive overview of related pathways and theoretical frameworks relevant to its study.

Core Identity: A Lactam Impurity of Carbocisteine

The most definitive characterization of this compound in the scientific literature is as a lactam impurity of Carbocisteine (S-carboxymethyl-L-cysteine).[1][2][3][4] Carbocisteine is a mucolytic agent used to manage respiratory disorders characterized by excessive or viscous mucus.[5][6][7][8] Its mechanism involves the modulation of mucus composition and viscosity.[8][] this compound, also referred to as Carbocisteine Impurity C or Carbocisteine Lactam, is formed during the synthesis or metabolism of Carbocisteine.[1][10]

The pharmacokinetic profile of Carbocisteine indicates rapid absorption and metabolism, with metabolites excreted in the urine.[5][6][11][12] While the biological activity of Carbocisteine itself is well-documented, the specific effects of its lactam impurity, this compound, are not extensively studied.

Exploring Potential Biological Activities

Despite the lack of a confirmed primary mechanism of action, the chemical structure of this compound, being a cyclic cysteine derivative, suggests potential interactions with biological systems, particularly those involving amino acid metabolism.

Hypothetical Interaction with Glutathione Metabolism

Given its structural similarity to cysteine, a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), a key area of investigation would be its influence on the glutathione pathway. However, it is crucial to note that current scientific literature does not provide direct evidence of this compound acting as an inhibitor of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.

Potential Bioactivation by L-Amino Acid Oxidase

A plausible, yet unconfirmed, mechanism of action for this compound could involve its bioactivation by L-amino acid oxidases (LAAOs). These enzymes are known to catalyze the oxidative deamination of L-amino acids.[13][14] Research on the related compound, L-thiomorpholine-3-carboxylic acid, has demonstrated that it can be metabolized by L-amino acid oxidase to form a cytotoxic imine intermediate. This bioactivation pathway highlights a potential route through which cyclic cysteine derivatives could exert biological effects. The activity of LAAOs on this compound has not been specifically reported but represents a valid hypothesis for future investigation.

The following diagram illustrates the hypothetical bioactivation of a cyclic cysteine derivative by L-Amino Acid Oxidase.

Hypothetical Bioactivation Pathway cluster_0 Enzymatic Conversion Cyclic Cysteine Derivative Cyclic Cysteine Derivative Imino Acid Intermediate Imino Acid Intermediate Cyclic Cysteine Derivative->Imino Acid Intermediate Oxidative Deamination L-Amino Acid Oxidase L-Amino Acid Oxidase L-Amino Acid Oxidase->Imino Acid Intermediate Alpha-Keto Acid Alpha-Keto Acid Imino Acid Intermediate->Alpha-Keto Acid Hydrolysis Ammonia Ammonia Imino Acid Intermediate->Ammonia Hydrolysis Spontaneous Hydrolysis Spontaneous Hydrolysis

Hypothetical bioactivation by L-Amino Acid Oxidase.

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the inhibitory constants (IC50, Ki) or other direct measures of the biological activity of this compound on specific enzymes or pathways. Research in this area is required to populate such a table.

Experimental Protocols

As the mechanism of action is not established, specific experimental protocols for its elucidation are not available in the literature. However, for researchers interested in investigating the potential interaction of this compound with L-amino acid oxidase, a general experimental workflow is proposed below.

Proposed Experimental Workflow cluster_1 Investigating L-Amino Acid Oxidase Interaction Incubation Incubate this compound with purified L-Amino Acid Oxidase Analysis Analyze reaction mixture using HPLC-MS/MS to detect potential metabolites Incubation->Analysis Cytotoxicity Assay Perform cytotoxicity assays on relevant cell lines in the presence and absence of L-Amino Acid Oxidase Incubation->Cytotoxicity Assay Inhibitor Studies Utilize known L-Amino Acid Oxidase inhibitors to confirm enzyme-dependent effects Cytotoxicity Assay->Inhibitor Studies

Proposed workflow for studying LAAO interaction.

Conclusion

References

Physicochemical Characteristics of 5-Oxothiomorpholine-3-Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-oxothiomorpholine-3-carboxylic acid, a heterocyclic compound with notable biological activity. The information presented herein is intended to support research, drug discovery, and development activities.

Core Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure consists of a thiomorpholine ring containing a ketone group at position 5 and a carboxylic acid group at position 3.[1] The presence of both a lactam and a carboxylic acid moiety significantly influences its chemical and physical properties.

Quantitative Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₇NO₃S[1][2][3][4]
Molecular Weight 161.18 g/mol [1][2][3][4]
Melting Point 182-183 °C (with decomposition)[1]
Boiling Point Decomposes upon melting.[1]
pKa (Carboxylic Acid)2-5 (estimated)[1]
LogP -0.6974[5]
Solubility Moderate solubility in water and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents.[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Melting Point (Decomposition Temperature)

The melting point of this compound is determined using the capillary melting point method, noting the temperature at which decomposition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rate of approximately 10-20°C per minute to get an approximate melting (decomposition) range.

  • Allow the apparatus to cool.

  • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate decomposition temperature.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first signs of melting and decomposition (e.g., darkening, gas evolution) are observed. This is the decomposition temperature.

Determination of Boiling Point

Due to the thermal instability of this compound, a standard boiling point determination at atmospheric pressure is not feasible as the compound decomposes upon melting.[1] The experimental focus should be on characterizing its thermal decomposition. Techniques such as thermogravimetric analysis (TGA) can provide detailed information on the decomposition profile.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette (10 mL or 25 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Volumetric flasks

Reagents:

  • This compound sample of known weight

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water (degassed)

  • pH buffer solutions (pH 4, 7, and 10) for calibration

Procedure:

  • Calibrate the pH meter using the standard buffer solutions.

  • Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water in a beaker.

  • Place the beaker on the magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution.

  • Record the initial pH of the solution.

  • Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH shows a significant jump and then stabilizes at a higher value.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • Determine the equivalence point (the point of steepest inflection) from the curve. The pKa is the pH at half the equivalence point volume.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method followed by a suitable analytical technique for quantification.

Apparatus:

  • Screw-cap vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, hexane).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the supernatant with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in the original solvent based on the measured concentration and the dilution factor.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Reagents:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • In a separatory funnel or vial, add a known volume of the stock solution and a known volume of the other phase (e.g., if the stock is in water, add n-octanol). A 1:1 volume ratio is common.

  • Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully sample a known volume from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).

Biological Activity and Mechanism of Action

This compound has been identified as a lactam antibiotic.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. It is believed to act as an analog of penicillin and exhibits a high affinity for bacterial ribosomes, thereby disrupting the translation process, which is essential for bacterial growth and proliferation.[1]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting bacterial protein synthesis.

Inhibition_of_Protein_Synthesis cluster_bacterium Bacterial Cell 5_OTC 5-Oxothiomorpholine- 3-carboxylic acid Ribosome Bacterial Ribosome (70S) 5_OTC->Ribosome Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Catalyzes Ribosome->Inhibition Cell_Growth_Inhibition Inhibition of Bacterial Growth Inhibition->Protein_Synthesis Blocks Inhibition->Cell_Growth_Inhibition Leads to

Caption: Mechanism of bacterial growth inhibition by this compound.

Experimental Workflow: Physicochemical Characterization

The logical flow for the comprehensive physicochemical characterization of a novel compound like this compound is depicted in the following workflow diagram.

Physicochemical_Workflow Start Compound Synthesis and Purification Purity Purity Assessment (e.g., HPLC, NMR) Start->Purity MP Melting Point (Decomposition) Purity->MP Solubility Solubility Profiling Purity->Solubility pKa pKa Determination Purity->pKa LogP LogP Determination Purity->LogP Data_Analysis Data Compilation and Analysis MP->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis End Comprehensive Physicochemical Profile Data_Analysis->End

Caption: Workflow for the physicochemical characterization of a compound.

References

5-Oxothiomorpholine-3-Carboxylic Acid: An In-Depth Technical Guide on a Putative Lactam Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxothiomorpholine-3-carboxylic acid is a heterocyclic compound identified as a potential lactam antibiotic. Structurally, it is an analogue of penicillin and is suggested to exert its antibacterial effects by targeting bacterial ribosomes, thereby inhibiting protein synthesis. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, proposed mechanism of action, and general synthetic strategies. However, a critical gap exists in the publicly available scientific literature regarding specific quantitative data on its antibacterial efficacy and detailed experimental protocols.

Introduction

This compound is a heterocyclic compound with the molecular formula C₅H₇NO₃S and a molecular weight of 161.18 g/mol .[1][2] Its structure features a thiomorpholine ring with a ketone group at the 5-position and a carboxylic acid group at the 3-position. The presence of the β-lactam-like amide within the six-membered ring has led to its classification as a lactam antibiotic.[1] It is proposed to function as an analogue of penicillin, exhibiting a potentially higher affinity for bacterial ribosomes.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₇NO₃S[1][2]
Molecular Weight 161.18 g/mol [1][2]
CAS Number 14226-97-2[2][3]
Appearance Solid (presumed)
Solubility Expected to have some solubility in polar solvents

Proposed Mechanism of Action

This compound is thought to inhibit bacterial growth by disrupting protein synthesis.[1] This mechanism is predicated on its ability to bind to bacterial ribosomes, the cellular machinery responsible for translating messenger RNA into proteins.[1] By acting as a penicillin analogue, it is suggested to have a high affinity for these ribosomal targets, leading to the cessation of essential protein production and ultimately, bacterial cell death.[1]

Mechanism_of_Action 5-Oxothiomorpholine-3-carboxylic_acid 5-Oxothiomorpholine- 3-carboxylic acid Bacterial_Ribosome Bacterial Ribosome 5-Oxothiomorpholine-3-carboxylic_acid->Bacterial_Ribosome Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Bacterial_Ribosome->Protein_Synthesis_Inhibition Leads to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Results in

Caption: Proposed mechanism of action for this compound.

Synthesis Strategies

  • Cyclization Reactions: This approach would involve the formation of the core thiomorpholine ring from acyclic precursors.

  • Carboxylation: Introduction of the carboxylic acid moiety at the 3-position of a pre-formed 5-oxothiomorpholine ring.[1]

  • Oxidation: Oxidation of a corresponding thiomorpholine precursor to introduce the ketone at the 5-position.[1]

Synthetic_Workflow cluster_cyclization Cyclization Route cluster_functionalization Functionalization Route Acyclic_Precursors Acyclic Precursors Cyclization Cyclization Acyclic_Precursors->Cyclization Thiomorpholine_Ring Thiomorpholine Ring Cyclization->Thiomorpholine_Ring Carboxylation Carboxylation/ Oxidation Thiomorpholine_Ring->Carboxylation Preformed_Ring Pre-formed Ring Preformed_Ring->Carboxylation Final_Product 5-Oxothiomorpholine- 3-carboxylic acid Carboxylation->Final_Product

Caption: General synthetic strategies for this compound.

Antibacterial Activity

Despite its classification as a lactam antibiotic, a thorough review of the scientific literature did not yield any specific quantitative data regarding the antibacterial activity of this compound. Crucial metrics such as Minimum Inhibitory Concentration (MIC) values against common bacterial pathogens (e.g., Staphylococcus aureus, Escherichia coli) are not publicly available. This absence of data prevents a comprehensive evaluation of its potential efficacy as an antibiotic.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and biological evaluation of this compound are not described in the accessible literature. To facilitate further research in this area, the following represents a generalized workflow that would be necessary for its characterization.

Experimental_Workflow Synthesis Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay MIC Determination Characterization->MIC_Assay Ribosome_Binding Ribosome Binding Assay Characterization->Ribosome_Binding

Caption: A generalized experimental workflow for the study of this compound.

Structure-Activity Relationship (SAR)

Currently, there is no available information on the structure-activity relationship of this compound. To understand the key structural features required for its antibacterial activity, a systematic study involving the synthesis and evaluation of various analogues would be necessary. Key modifications could include:

  • Alterations to the carboxylic acid group (e.g., esterification, amidation).

  • Substitution on the thiomorpholine ring.

  • Modification of the lactam ring.

Conclusion and Future Directions

This compound presents an interesting scaffold for a potential new class of lactam antibiotics. The proposed mechanism of action, targeting bacterial ribosomes, is a validated strategy for antibacterial drug development. However, the current body of public knowledge is insufficient to fully assess its therapeutic potential.

Future research efforts should be directed towards:

  • Development and publication of detailed synthetic protocols.

  • Comprehensive in vitro evaluation of its antibacterial activity against a broad panel of pathogenic bacteria to determine MIC values.

  • Elucidation of its precise molecular target and binding mode within the bacterial ribosome.

  • Systematic SAR studies to identify analogues with improved potency and pharmacological properties.

Without such fundamental data, this compound remains a compound of theoretical interest rather than a viable antibiotic candidate.

References

Biological Activity of 5-Oxothiomorpholine-3-Carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxothiomorpholine-3-carboxylic acid is a heterocyclic compound with a thiomorpholine core structure.[1] Literature suggests its potential as a lactam antibiotic that functions by inhibiting bacterial protein synthesis, positioning it as a compound of interest in the development of new antibacterial agents.[2][3] This technical guide synthesizes the current understanding of its biological activity, outlines standard experimental protocols for its evaluation, and provides a framework for future research. While the compound is noted for its antibiotic potential, detailed quantitative data on its efficacy and a precise mechanism of action are not extensively documented in publicly available literature.

Introduction

This compound, also known by its CAS number 14226-97-2, is a derivative of thiomorpholine.[1][4] Its structure, featuring a lactam ring and a carboxylic acid moiety, suggests potential for biological activity and utility in synthetic chemistry.[2] It has been identified as an analogue of penicillin, with suggestions of a higher affinity for bacterial ribosomes, although empirical data to support this claim is limited.[2] This document aims to provide a detailed account of its known biological properties and the methodologies required to further elucidate its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 14226-97-2[1][4]
Molecular Formula C5H7NO3S[1][4]
Molecular Weight 161.18 g/mol [1][4]
Canonical SMILES C1C(NC(=O)CS1)C(=O)O[4]
InChI Key ZCITVSIKDJSWSS-UHFFFAOYSA-N[4]
Appearance Solid (predicted)
LogP -0.4[4]

Biological Activity and Mechanism of Action

This compound is primarily described as a lactam antibiotic.[2] The proposed mechanism of action is the inhibition of bacterial protein synthesis through binding to ribosomes.[2][3] This mode of action is common to several classes of established antibiotics. However, specific details regarding its interaction with the ribosome, such as the binding site on the 30S or 50S subunit and the specific stage of protein synthesis that is inhibited (initiation, elongation, or termination), are not currently detailed in the available literature.

Interaction studies are suggested to be focused on its binding affinity to ribosomal sites to elucidate the precise mechanism of protein synthesis inhibition.[2] Furthermore, it has been mentioned as a potential biomarker for certain diseases due to its accumulation in abnormal proteins, though the underlying mechanisms for this are yet to be explored.[2]

Experimental Protocols

To quantitatively assess the biological activity of this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for determining its antibacterial efficacy and for verifying its proposed mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This is a fundamental assay for quantifying antibacterial potency.

Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of a target bacterium. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)[1]

  • Target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates or petri dishes

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure (Broth Microdilution Method):

  • Inoculum Preparation: A pure culture of the target bacterium is grown in MHB to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[2]

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in MHB directly in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[1]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized bacterial inoculum A1 Inoculate dilutions with bacteria P1->A1 P2 Prepare serial dilutions of This compound P2->A1 A2 Incubate at 37°C for 18-24h A1->A2 AN1 Visually assess for bacterial growth A2->AN1 AN2 Determine lowest concentration with no growth (MIC) AN1->AN2

Workflow for determining Minimum Inhibitory Concentration (MIC).

Ribosome Binding Assay

To confirm the proposed mechanism of action, a ribosome binding assay can be performed to determine if this compound directly interacts with bacterial ribosomes.

Principle: This assay measures the binding of a labeled ligand (in this case, a radiolabeled or fluorescently tagged version of the compound or a known ribosome-binding antibiotic) to isolated ribosomes. The displacement of the labeled ligand by the unlabeled test compound indicates competitive binding.

Materials:

  • This compound

  • Isolated bacterial 70S ribosomes (and/or 30S and 50S subunits)

  • Labeled ribosome-binding antibiotic (e.g., [3H]-erythromycin or a fluorescent derivative)

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure (Competitive Binding Assay):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing isolated ribosomes, the labeled antibiotic, and varying concentrations of this compound in the binding buffer.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter. Ribosomes and any bound ligands are retained on the filter, while unbound ligands pass through.

  • Washing: The filters are washed with cold binding buffer to remove non-specifically bound ligand.

  • Quantification: The amount of labeled ligand retained on the filter is quantified using a scintillation counter (for radiolabels) or a fluorescence reader.

  • Data Analysis: A decrease in the signal from the labeled ligand with increasing concentrations of this compound indicates competitive binding. The data can be used to calculate the binding affinity (e.g., Ki or IC50).

Proposed Signaling Pathway Inhibition

While the specific signaling pathways affected by this compound are not known, its proposed mechanism of inhibiting protein synthesis would have profound effects on virtually all bacterial cellular processes. The following diagram illustrates the general process of bacterial protein synthesis, which is the putative target of this compound.

Protein_Synthesis_Inhibition cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination mRNA mRNA InitiationComplex 30S Initiation Complex mRNA->InitiationComplex Ribosome30S 30S Ribosomal Subunit Ribosome30S->InitiationComplex fMet_tRNA fMet-tRNA fMet_tRNA->InitiationComplex Ribosome70S 70S Ribosome InitiationComplex->Ribosome70S PeptideBond Peptide Bond Formation Ribosome70S->PeptideBond A-site binding StopCodon Stop Codon Ribosome70S->StopCodon AAtRNA Aminoacyl-tRNA AAtRNA->PeptideBond Translocation Translocation PeptideBond->Translocation Translocation->PeptideBond Polypeptide Growing Polypeptide Chain Translocation->Polypeptide ReleaseFactors Release Factors StopCodon->ReleaseFactors ProteinRelease Protein Release ReleaseFactors->ProteinRelease Inhibitor 5-Oxothiomorpholine- 3-carboxylic acid Inhibitor->Ribosome70S Proposed Inhibition

References

Spectroscopic and Synthetic Profile of 5-oxothiomorpholine-3-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-oxothiomorpholine-3-carboxylic acid (CAS No: 14226-97-2), a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited availability of a single, comprehensive public source of experimental data, this document compiles typical spectroscopic values and generalized experimental protocols based on standard organic chemistry principles and data for analogous structures.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for each technique.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletExchangeable with D₂O
Lactam Amide (-NH-)7.0 - 8.5Broad SingletExchangeable with D₂O
Methine (-CH-)4.0 - 4.5Doublet of DoubletsAdjacent to -COOH and -CH₂-
Methylene (-CH₂-)3.0 - 3.8MultipletDiastereotopic protons adjacent to sulfur and nitrogen
Methylene (-CH₂-)2.8 - 3.5MultipletDiastereotopic protons adjacent to carbonyl and methine

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-COOH)170 - 180
Lactam Carbonyl (-C=O)165 - 175
Methine Carbon (-CH-)55 - 65
Methylene Carbon (-CH₂-S-)30 - 40
Methylene Carbon (-CH₂-CO-)40 - 50

Table 3: Predicted Infrared (IR) Absorption Data

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
N-H Stretch (Lactam)3100 - 3300Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=O Stretch (Lactam)1640 - 1680Strong
C-N Stretch1200 - 1350Medium
C-S Stretch600 - 800Weak to Medium

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺162.0225Molecular ion with proton
[M+Na]⁺184.0044Sodium adduct
[M-H]⁻160.0069Deprotonated molecular ion

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis Protocol: Cyclization of a Cysteine Derivative

A common route to thiomorpholine structures involves the cyclization of appropriate cysteine derivatives.

Materials:

  • S-carboxymethyl-L-cysteine

  • A suitable dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or a strong acid catalyst)

  • Anhydrous, inert solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Dissolve S-carboxymethyl-L-cysteine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the dehydrating agent portion-wise at a controlled temperature (typically 0 °C to room temperature) to initiate the intramolecular cyclization.

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., by adding water if using a water-reactive dehydrating agent).

  • Remove any solid byproducts by filtration.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes to observe the protonated and deprotonated molecular ions.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Starting Material (S-carboxymethyl-L-cysteine) Reaction Intramolecular Cyclization (Dehydrating Agent) Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Product This compound Purification->Product Spectroscopic_Analysis_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Elucidation NMR->Data IR->Data MS->Data

An In-depth Technical Guide to the Structure of 5-Oxothiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structural and functional aspects of 5-oxothiomorpholine-3-carboxylic acid, a heterocyclic compound with notable applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide draws upon established principles of organic chemistry and publicly available data for structurally related compounds to offer a comprehensive understanding of its core features.

Molecular Structure and Physicochemical Properties

This compound possesses a thiomorpholine ring, which is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. The structure is further characterized by a ketone group at the 5-position (an oxo group) and a carboxylic acid at the 3-position.

The thiomorpholine ring is expected to adopt a stable chair conformation to minimize steric strain, a common feature for such six-membered heterocyclic systems.[1] The presence of both a carboxylic acid group and a lactam (a cyclic amide) within the structure imparts a polar nature to the molecule.

Table 1: General and Physicochemical Properties of this compound

PropertyValue/Description
Molecular Formula C₅H₇NO₃S
Molecular Weight 161.18 g/mol
IUPAC Name This compound
CAS Number 14226-97-2
Appearance Expected to be a solid at room temperature
Melting Point Data not available; likely to be relatively high due to polarity and hydrogen bonding
Solubility Expected to be soluble in polar solvents like water and alcohols
pKa The carboxylic acid proton is expected to have a pKa in the range of 2-5

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletExchangeable with D₂O.
Lactam N-H7.0 - 8.5Broad SingletExchangeable with D₂O.
H3 (CH-COOH)4.0 - 4.5Doublet of DoubletsCoupled to the two H2 protons.
H2 Methylene Protons3.0 - 3.8MultipletsDiastereotopic protons adjacent to the sulfur atom.
H6 Methylene Protons2.8 - 3.5MultipletsDiastereotopic protons adjacent to the nitrogen atom.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)170 - 180
Lactam Carbonyl (-C =O)165 - 175
C3 (-C H-COOH)50 - 60
C2 (-C H₂-S)30 - 40
C6 (-C H₂-N)40 - 50

Mass Spectrometry Fragmentation (Predicted):

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent cleavages of the thiomorpholine ring.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic strategy can be inferred from the synthesis of related thiomorpholine and lactam structures.[5][6][7][8] A plausible approach involves the cyclization of a suitable amino acid precursor containing a thiol group.

G start Cysteine Derivative step1 Reaction with an α,β-unsaturated carbonyl start->step1 intermediate Thioether Adduct step1->intermediate step2 Intramolecular Cyclization (Lactamization) intermediate->step2 product 5-oxothiomorpholine- 3-carboxylic acid step2->product

A generalized synthetic workflow for this compound.
Experimental Protocol (Generalized)

Materials:

  • A suitable cysteine derivative (e.g., N-protected cysteine).

  • An α,β-unsaturated carbonyl compound (e.g., acrylic acid derivative).

  • A peptide coupling reagent for the lactamization step (e.g., DCC, HBTU).

  • Appropriate solvents (e.g., DMF, DCM).

  • Base (e.g., triethylamine).

Procedure:

  • Michael Addition: The cysteine derivative is reacted with the α,β-unsaturated carbonyl compound in the presence of a base to form a thioether adduct. The reaction is typically carried out in a polar aprotic solvent at room temperature.

  • Purification of Intermediate: The resulting thioether adduct is purified using standard techniques such as column chromatography.

  • Lactamization: The purified intermediate is then subjected to an intramolecular cyclization to form the lactam ring. This is often achieved using a peptide coupling reagent in a dilute solution to favor the intramolecular reaction.

  • Deprotection (if necessary): If protecting groups were used, they are removed in the final step to yield this compound.

  • Final Purification: The final product is purified by recrystallization or chromatography.

Biological Activity and Mechanism of Action

This compound is classified as a lactam antibiotic.[9] Lactam antibiotics, most famously penicillins and cephalosporins, typically function by inhibiting bacterial cell wall synthesis. However, some lactam-containing compounds are known to target other essential cellular processes, including protein synthesis by binding to the ribosome.[9][10][11][12][13]

Based on information for analogous compounds, it is proposed that this compound inhibits bacterial growth by targeting the bacterial ribosome, thereby disrupting protein synthesis.[9] The likely binding site is within the large ribosomal subunit (50S in bacteria), potentially at the peptidyl transferase center (PTC) or the nascent peptide exit tunnel (NPET).[11][13]

G cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) inhibition Inhibition of Peptide Bond Formation PTC->inhibition NPET Nascent Peptide Exit Tunnel (NPET) disruption Disruption of Polypeptide Elongation NPET->disruption mRNA mRNA drug 5-oxothiomorpholine- 3-carboxylic acid drug->PTC Binds to drug->NPET Binds to cell_death Bacterial Cell Death inhibition->cell_death disruption->cell_death

A putative mechanism of action for this compound.

By binding to these critical regions of the ribosome, the compound can interfere with the formation of peptide bonds or block the passage of the growing polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial cell death. Further experimental studies are required to elucidate the precise binding site and the detailed molecular interactions.

References

An In-depth Technical Guide: 5-Oxothiomorpholine-3-Carboxylic Acid and its Relation to Carbocisteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-oxothiomorpholine-3-carboxylic acid, a significant degradation product and impurity of the mucolytic agent Carbocisteine. This document details the chemical relationship, formation pathways, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the biological activities of this compound, offering insights into its potential as a bioactive molecule. Detailed experimental protocols and visual representations of key processes are provided to support research and development activities in the pharmaceutical sciences.

Introduction

Carbocisteine, a widely used mucolytic drug, is effective in the management of respiratory disorders characterized by excessive or viscous mucus.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and impurity profile is critical for ensuring drug safety and efficacy. This compound, also known as Carbocisteine lactam, is a prominent impurity that can arise during the manufacturing process and storage of Carbocisteine-containing products.[2][3] This guide elucidates the chemical nature of this impurity, its formation from Carbocisteine, and the analytical techniques employed for its control.

Chemical Relationship and Formation

This compound is the intramolecular lactam of Carbocisteine.[2][4] Its formation involves a cyclization reaction where the amino group of the Carbocisteine molecule attacks the carboxylic acid moiety, resulting in the elimination of a water molecule and the formation of a stable six-membered ring structure. This process can be accelerated by factors such as heat and specific pH conditions.[5][6]

Chemical Structures

The chemical structures of Carbocisteine and its corresponding lactam are presented below.

CompoundChemical Structure
Carbocisteine HOOC-CH(NH2)-CH2-S-CH2-COOH
This compound O=C1-N-C(COOH)-C-S-C1
Formation Pathway

The formation of this compound from Carbocisteine is a degradation pathway. This intramolecular cyclization is a key consideration in the stability testing of Carbocisteine drug products.

Carbocisteine Carbocisteine Lactam 5-Oxothiomorpholine- 3-carboxylic acid Carbocisteine->Lactam Intramolecular Cyclization (Lactamization) - H2O

Caption: Formation of this compound from Carbocisteine.

Experimental Protocols

Synthesis of this compound via Forced Degradation of Carbocisteine

This protocol describes a method to generate this compound for use as a reference standard through the forced degradation of Carbocisteine.

Materials:

  • Carbocisteine API

  • Purified Water

  • Phosphate buffer (pH 5.0-7.0)

  • Heating apparatus (e.g., water bath or oven)

  • Reaction vessel

Procedure:

  • Prepare an aqueous solution of Carbocisteine in a phosphate buffer at a pH between 5.0 and 7.0.

  • Transfer the solution to a suitable reaction vessel.

  • Subject the solution to thermal stress by heating at a temperature of 60°C to 80°C.[5]

  • Monitor the degradation process over time using a suitable analytical method, such as HPLC, to determine the formation of this compound.

  • Once a significant amount of the lactam has been formed, the reaction can be stopped.

  • The resulting solution will contain a mixture of Carbocisteine and this compound, which can be used for analytical method development or further purified if necessary.

Analytical Method for the Determination of this compound in Carbocisteine

The following High-Performance Liquid Chromatography (HPLC) method is suitable for the separation and quantification of this compound from Carbocisteine and other related substances.

Chromatographic Conditions:

ParameterCondition
Column Zorbax SAX or equivalent anion-exchange column
Mobile Phase 200mM phosphate solution at pH 4.0 and acetonitrile (50:50 v/v)[5]
Flow Rate 1.0 mL/min
Detection UV at 205 nm[5]
Injection Volume 20 µL
Column Temperature 35°C

Sample Preparation:

  • Accurately weigh and dissolve the Carbocisteine sample (API or formulation) in the mobile phase to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

System Suitability:

  • The resolution between the Carbocisteine and this compound peaks should be greater than 2.0.

  • The tailing factor for the Carbocisteine peak should be less than 2.0.

  • The relative standard deviation for replicate injections of a standard solution should be less than 2.0%.

Biological Activity of this compound

Emerging research indicates that this compound possesses biological activity, distinguishing it from being merely an inert impurity.

Antibiotic Properties

This compound has been identified as a lactam antibiotic.[7] It is suggested to act as an analogue of penicillin, inhibiting bacterial growth by binding to ribosomes and thereby disrupting protein synthesis.[7]

cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome tRNA tRNA-Amino Acid tRNA->Ribosome Lactam 5-Oxothiomorpholine- 3-carboxylic acid Lactam->Ribosome Binds to Ribosome Inhibits Protein Synthesis

Caption: Proposed mechanism of antibiotic action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to Carbocisteine and this compound.

ParameterCarbocisteineThis compound
Molecular Formula C5H9NO4SC5H7NO3S
Molecular Weight ( g/mol ) 179.19161.18[8]
CAS Number 638-23-314226-97-2[8]

Conclusion

This compound is a critical impurity of Carbocisteine, formed through intramolecular cyclization. Its presence must be carefully monitored to ensure the quality and stability of Carbocisteine-containing pharmaceuticals. The analytical methods and forced degradation protocols outlined in this guide provide a framework for the effective control and study of this compound. Furthermore, the potential antibiotic activity of this compound warrants further investigation, as it may represent a novel lead compound in drug discovery. This technical guide serves as a valuable resource for scientists and professionals in the pharmaceutical industry engaged in the development, manufacturing, and analysis of Carbocisteine.

References

The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel therapeutic agents has positioned heterocyclic scaffolds as a cornerstone of medicinal chemistry. Among these, the thiomorpholine moiety has emerged as a "privileged scaffold," a molecular framework with the inherent ability to bind to a diverse range of biological targets.[1][2] This six-membered saturated heterocycle, a sulfur-containing analogue of morpholine, offers a unique combination of physicochemical properties that make it an invaluable tool in the design of new drugs. Its incorporation into molecular structures can significantly influence lipophilicity, metabolic stability, and receptor-binding interactions, often leading to enhanced pharmacokinetic profiles and novel biological activities.[3][4]

This technical guide provides a comprehensive overview of the therapeutic applications of thiomorpholine scaffolds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Therapeutic Applications and Mechanisms of Action

The versatility of the thiomorpholine scaffold is evident in its broad spectrum of pharmacological activities, which include anticancer, antidiabetic, anti-inflammatory, antimicrobial, antioxidant, and hypolipidemic effects.[4][5] This wide range of applications stems from the ability of thiomorpholine-containing compounds to interact with various biological targets, including key enzymes and signaling pathways.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Consequently, it has become a major target for the development of novel anticancer therapies. Several thiomorpholine-containing molecules have been investigated as inhibitors of this pathway, demonstrating the scaffold's utility in oncology.[7]

Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling cascade and highlights the points of intervention for thiomorpholine-based inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation Thiomorpholine_Inhibitor Thiomorpholine-based PI3K Inhibitor Thiomorpholine_Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based compounds.

Quantitative Data: Anticancer Activity of Thiomorpholine Derivatives

The following table summarizes the in vitro cytotoxic activity of various thiomorpholine-containing compounds against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazolyl-ThiomorpholineA549 (Lung Carcinoma)3.72 - 10.32[4]
2H-benzo[b][1][4]thiazin-3(4H)-oneMCF-7 (Breast), HeLa (Cervical)26.28 - 32.06[2]
ThienopyrimidineNCI 60 cell linesNot specified[8]
2-morpholino-4-anilinoquinolineHepG2 (Liver)8.50 - 12.76[9]
Thiomorpholine 1,1-dioxide triazoleMCF-7, HeLa6.80 - 7.80[2]
Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that deactivates incretin hormones, which are crucial for regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[1] Thiomorpholine-based compounds have been designed and synthesized as potent DPP-IV inhibitors.[10]

Quantitative Data: DPP-IV Inhibitory Activity

CompoundIC50 (µmol/L)Reference
16a (L-amino acid derivative)6.93[10]
16b (L-amino acid derivative)6.29[10]
16c (L-amino acid derivative)3.40[10]
Anti-inflammatory Activity: Targeting TNF-α Converting Enzyme (TACE)

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in various inflammatory diseases. TACE, a metalloproteinase, is responsible for cleaving the precursor of TNF-α to its active form.[11] Thiomorpholine sulfonamide hydroxamates have been developed as potent TACE inhibitors.[10]

Signaling Pathway: TACE and TNF-α Activation

The diagram below illustrates the role of TACE in the inflammatory signaling cascade.

TACE_TNFa_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space proTNFa pro-TNF-α TACE TACE (ADAM17) sTNFa Soluble TNF-α TACE->sTNFa Cleavage TNFR TNF Receptor (TNFR1/TNFR2) sTNFa->TNFR Binding Inflammation Pro-inflammatory Signaling TNFR->Inflammation Activation Thiomorpholine_Inhibitor Thiomorpholine-based TACE Inhibitor Thiomorpholine_Inhibitor->TACE Inhibition

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by thiomorpholine-based compounds.

Quantitative Data: TACE Inhibitory Activity

CompoundActivityIC50 (nM)Reference
Compound 23T-helper cell activity140[10]
Antimicrobial Activity

Thiomorpholine derivatives have demonstrated activity against various microbial pathogens, including bacteria and mycobacteria. A notable example is Sutezolid, an oxazolidinone antibiotic containing a thiomorpholine moiety, which has been investigated for the treatment of tuberculosis.[12]

Quantitative Data: Antimicrobial Activity

Compound ClassMicroorganismMIC (µg/mL)Reference
1-chloro-2-isocyanatoethane derivativeS. aureus64[13]
Thiomorpholine derivative 7bMycobacterium smegmatis7.81[5]
Sutezolid (PNU-100480)Mycobacterium avium complex0.5 - 4[12]
Antioxidant and Hypolipidemic Activities

Certain thiomorpholine derivatives have shown potential in combating oxidative stress and reducing lipid levels. These compounds have been found to inhibit lipid peroxidation and lower total cholesterol and triglyceride levels in preclinical models.[10][14]

Quantitative Data: Antioxidant and Hypolipidemic Effects

CompoundActivityIC50 / % ReductionReference
Compound 15Lipid peroxidation inhibitionIC50: 7.5 µM[10]
Compound 5Triglyceride reduction (in vivo)80%[14]
Compound 5Total cholesterol reduction (in vivo)78%[14]
Compound 5LDL reduction (in vivo)76%[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thiomorpholine derivatives.

General Synthesis of a Thiomorpholine Derivative

The following workflow outlines a general synthetic route for a thiomorpholine-containing compound.

Synthesis_Workflow Start Starting Materials (e.g., 4-fluoronitrobenzene, thiomorpholine) Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Intermediate1 Intermediate Product (e.g., 4-(4-nitrophenyl)thiomorpholine) Reaction1->Intermediate1 Purification1 Purification (e.g., Column Chromatography) Intermediate1->Purification1 Reaction2 Further Functionalization (e.g., Reduction of nitro group) Purification1->Reaction2 FinalProduct Final Thiomorpholine Derivative Reaction2->FinalProduct Characterization Characterization (NMR, Mass Spectrometry) FinalProduct->Characterization Anticancer_Screening_Workflow Start Synthesized Thiomorpholine Derivatives CompoundTreatment Compound Treatment (Varying Concentrations) Start->CompoundTreatment CellCulture Cell Culture (e.g., A549, MCF-7) CellCulture->CompoundTreatment Incubation Incubation (e.g., 48-72 hours) CompoundTreatment->Incubation CytotoxicityAssay Cytotoxicity Assay (e.g., MTT Assay) Incubation->CytotoxicityAssay DataAnalysis Data Analysis (Calculation of IC50) CytotoxicityAssay->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification

References

Introduction to the thiomorpholine privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate lipophilicity, metabolic stability, and serve as a versatile synthetic handle, have led to its incorporation into a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the thiomorpholine core, detailing its synthesis, multifaceted biological activities with supporting quantitative data, key experimental protocols, and its role in modulating critical signaling pathways.

Introduction to a Versatile Scaffold

Thiomorpholine, the sulfur analog of morpholine, offers distinct advantages in drug design. The replacement of the oxygen atom with sulfur alters the ring's electronics, size, and lipophilicity, providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The sulfur atom can also exist in different oxidation states (sulfide, sulfoxide, and sulfone), further expanding the chemical space for optimization. Thiomorpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antitubercular, antioxidant, hypolipidemic, and antidiabetic properties, cementing its status as a valuable building block in the modern drug discovery toolbox.[1][2][3]

Synthesis of the Thiomorpholine Core

The synthesis of the thiomorpholine scaffold and its derivatives can be achieved through various synthetic routes. A common and versatile method involves the reaction of a bis(2-haloethyl)amine with a sulfur nucleophile or the cyclization of a 2-(2-haloethylamino)ethanethiol. N-substitution of the thiomorpholine ring is a key strategy for introducing molecular diversity and modulating biological activity.

Biological Activities and Quantitative Data

The versatility of the thiomorpholine scaffold is evident in the wide range of biological targets it can be tailored to address. The following sections summarize the key therapeutic areas where thiomorpholine derivatives have shown significant promise, with quantitative data presented for comparative analysis.

Anticancer Activity

Thiomorpholine derivatives have been extensively investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][4]

Compound ClassTarget Cell LineIC50 (µM)Reference
N-azole substituted thiomorpholine dioxideA549 (Lung Carcinoma)10.1[5]
N-azole substituted thiomorpholine dioxideHeLa (Cervical Cancer)30.0[5]
Thiazole-thiomorpholine derivativeA549 (Lung Carcinoma)3.72[6]
Morpholine-substituted thieno[2,3-d]pyrimidinePI3Kα0.120[2]
Morpholine-substituted thieno[2,3-d]pyrimidinemTOR>100[2]
Substituted morpholine derivative (M5)MDA-MB-231 (Breast Cancer)81.92 µg/mL[7]
Substituted morpholine derivative (M2)MDA-MB-231 (Breast Cancer)88.27 µg/mL[7]
Antibacterial and Antitubercular Activity

The thiomorpholine scaffold is a key component of the oxazolidinone antibiotic Sutezolid, which has been investigated for the treatment of tuberculosis. Various other thiomorpholine derivatives have also demonstrated potent antibacterial activity.

Compound/ClassTarget OrganismMIC (µg/mL)Reference
SutezolidMycobacterium tuberculosis<0.0625 - 0.5[8]
Thiomorpholine derivative 7bMycobacterium smegmatis7.81[3]
2-(thiophen-2-yl)dihydroquinoline with thiomorpholineMycobacterium tuberculosis H37Rv25[2]
Antidiabetic Activity: DPP-IV Inhibition

Inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated therapeutic approach for type 2 diabetes. Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.[2]

CompoundR GroupIC50 (µmol/L)Reference
16aIsopropyl6.93[2]
16bIsobutyl6.29[2]
16ctert-Butyl3.40[2]
Antioxidant and Hypolipidemic Activity

Certain thiomorpholine derivatives have shown the ability to combat oxidative stress and reduce lipid levels, suggesting their potential in the management of cardiovascular diseases.

ActivityCompoundResultReference
Antioxidant (Lipid Peroxidation)N-substituted thiomorpholineIC50 as low as 7.5 µM[2]
HypolipidemicMost active compound80% decrease in triglycerides[2]
HypolipidemicMost active compound78% decrease in total cholesterol[2]
HypolipidemicMost active compound76% decrease in LDL[2]
Pharmacokinetic Profile of Sutezolid

Sutezolid, a prominent thiomorpholine-containing clinical candidate, has undergone pharmacokinetic evaluation.

ParameterValueReference
Mean Cmax (300 mg dose)408 ng/mL[8]
Mean AUCinf (300 mg dose)1,880 h·ng/mL[8]
Mean Tmax1.75 - 2.50 h[8]

Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway

A significant mechanism of action for many anticancer thiomorpholine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][9]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth | (Inhibits translation) ThiomorpholineInhibitor Thiomorpholine-based PI3K/mTOR Inhibitor ThiomorpholineInhibitor->PI3K Inhibits ThiomorpholineInhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiomorpholine-based compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of thiomorpholine derivatives.

General Synthesis of N-Substituted Thiomorpholine Derivatives

Objective: To synthesize a library of N-substituted thiomorpholine derivatives for biological screening.

Materials:

  • Thiomorpholine

  • Appropriate electrophile (e.g., alkyl halide, acyl chloride)

  • Anhydrous solvent (e.g., acetonitrile, DMF, dichloromethane)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

  • To a solution of thiomorpholine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.2-2.0 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired electrophile (1.1 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the electrophile.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted thiomorpholine derivative.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of thiomorpholine derivatives on cancer cell lines.[1][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Thiomorpholine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Prepare serial dilutions of the thiomorpholine test compounds in cell culture medium.

  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a thiomorpholine derivative that inhibits the visible growth of a bacterium.[11][12]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Thiomorpholine test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of the thiomorpholine test compound in a suitable solvent.

  • Perform a serial two-fold dilution of the test compound in CAMHB directly in the wells of a 96-well plate.

  • Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline or broth and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the planning and execution of research projects.

Experimental_Workflow Synthesis Synthesis of Thiomorpholine Derivatives Purification Purification & Characterization Synthesis->Purification InVitroScreening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->InVitroScreening HitIdentification Hit Identification InVitroScreening->HitIdentification SAR_Studies Structure-Activity Relationship (SAR) Studies HitIdentification->SAR_Studies Active Compounds LeadOptimization Lead Optimization SAR_Studies->LeadOptimization LeadOptimization->Synthesis Design of New Analogs InVivoTesting In Vivo Efficacy & Toxicology Studies LeadOptimization->InVivoTesting PreclinicalCandidate Preclinical Candidate Selection InVivoTesting->PreclinicalCandidate

Caption: A general workflow for the discovery and development of thiomorpholine-based drug candidates.

Conclusion

The thiomorpholine scaffold has unequivocally established itself as a privileged and versatile core in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and the diverse range of biological activities exhibited by its derivatives underscore its immense potential in drug discovery. From potent anticancer agents targeting critical signaling pathways to novel antibiotics and antidiabetic compounds, the thiomorpholine moiety continues to be a focal point of innovative research. The data and protocols presented in this technical guide serve as a valuable resource for scientists and researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold in the development of next-generation medicines.

References

Methodological & Application

Synthesis Protocol for 5-oxothiomorpholine-3-carboxylic Acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and medicinal chemistry. It is recognized as a lactam antibiotic that functions by inhibiting bacterial protein synthesis through binding to ribosomes. Structurally, it is the lactam of S-carboxymethyl-L-cysteine. This document provides a detailed protocol for the synthesis of this compound via the intramolecular cyclization of S-carboxymethyl-L-cysteine. This method is suitable for laboratory-scale preparation and is intended for researchers in drug development and organic synthesis.

Reaction Scheme

The synthesis proceeds through a one-step intramolecular cyclization of S-carboxymethyl-L-cysteine, which involves the formation of an amide bond between the amine and the carboxylic acid functional groups of the same molecule, with the elimination of a water molecule.

Reaction_Scheme start S-Carboxymethyl-L-cysteine end This compound start->end Heat (Δ) - H2O

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the principle of thermal-induced intramolecular cyclization of S-carboxymethyl-L-cysteine.

Materials:

  • S-carboxymethyl-L-cysteine

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Filter paper

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH indicator strips

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve S-carboxymethyl-L-cysteine in deionized water to a concentration of 10-20% (w/v).

  • pH Adjustment: Adjust the pH of the solution to approximately 5.0-7.0 using a dilute solution of NaOH or HCl as needed.

  • Cyclization Reaction: Attach a reflux condenser to the flask and heat the solution to a temperature between 80°C and 100°C with continuous stirring. The reaction time may vary from several hours to overnight. Monitor the progress of the reaction using a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Decolorization: After the reaction is complete, cool the solution to room temperature. Add a small amount of activated carbon to the solution to remove any colored impurities. Stir for 15-30 minutes.

  • Filtration: Filter the solution through a pad of celite or filter paper to remove the activated carbon.

  • Purification by Crystallization:

    • Concentrate the filtrate under reduced pressure to a smaller volume.

    • Acidify the concentrated solution with dilute HCl to a pH of approximately 2-3 to precipitate the product.

    • Cool the solution in an ice bath to maximize crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

ParameterValue/RangeNotes
Starting Material S-carboxymethyl-L-cysteineCommercially available.
Solvent Deionized water
Concentration 10-20% (w/v)A higher concentration may lead to intermolecular reactions.
pH 5.0 - 7.0Critical for facilitating the intramolecular cyclization.
Reaction Temperature 80 - 100°CHigher temperatures can accelerate the reaction but may also lead to degradation. A study noted degradation at 60-80°C.[1]
Reaction Time 4 - 24 hoursMonitor reaction progress by TLC or HPLC.
Purification Method Crystallization
Expected Yield Moderate to HighYield is dependent on reaction conditions and purification efficiency.
Final Product Purity >95%Can be improved by recrystallization if necessary.

Experimental Workflow

Experimental_Workflow arrow arrow A Dissolve S-carboxymethyl-L-cysteine in water B Adjust pH to 5.0-7.0 A->B C Heat solution (80-100°C) with stirring B->C D Monitor reaction progress (TLC/HPLC) C->D E Cool to room temperature D->E F Decolorize with activated carbon E->F G Filter to remove carbon F->G H Concentrate the filtrate G->H I Acidify to pH 2-3 to precipitate H->I J Collect crystals by filtration I->J K Wash with cold water J->K L Dry under vacuum K->L M Characterize the final product L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Use caution when working with heating mantles and hot solutions.

Conclusion

This protocol provides a straightforward and reproducible method for the synthesis of this compound from the readily available starting material, S-carboxymethyl-L-cysteine. The procedure involves a simple one-step cyclization reaction followed by a standard purification process. This application note is intended to be a valuable resource for researchers and scientists in the field of drug discovery and organic synthesis.

References

Application Notes and Protocols for the Use of 5-Oxothiomorpholine-3-Carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxothiomorpholine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analog. Its rigid cyclic structure makes it a valuable building block in the design of peptidomimetics and bioactive peptides. Incorporation of this analog into a peptide backbone can induce specific secondary structures, enhance metabolic stability by reducing susceptibility to enzymatic degradation, and improve receptor binding affinity and selectivity. These properties make it an attractive tool for drug discovery and development, particularly in the design of novel therapeutics with improved pharmacokinetic profiles.

This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Overview of the Synthetic Strategy

The incorporation of this compound into a growing peptide chain is most effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This strategy relies on the use of the N-α-Fmoc protected form of the amino acid analog, N-Fmoc-5-oxothiomorpholine-3-carboxylic acid. The synthesis follows a standard cycle of deprotection, activation, and coupling reactions on a solid support.

The workflow for incorporating this constrained analog is conceptually similar to that of standard proteinogenic amino acids, but requires careful consideration of coupling reagents and reaction times to overcome potential steric hindrance imparted by the cyclic structure.

Key Applications

The use of this compound in peptide synthesis is primarily driven by the desire to introduce conformational constraints. This can lead to several advantageous properties in the resulting peptide:

  • Induction of β-turns and other secondary structures: The rigid ring system can force the peptide backbone into specific conformations, which can be crucial for mimicking the bioactive conformation of a natural peptide ligand.

  • Increased proteolytic stability: The non-natural structure of the amino acid analog can render the adjacent peptide bonds resistant to cleavage by proteases, thereby extending the half-life of the peptide in biological systems.

  • Enhanced receptor affinity and selectivity: By locking the peptide into a conformation that is optimal for receptor binding, the affinity and selectivity for a specific biological target can be significantly improved.

  • Improved bioavailability: Increased metabolic stability can contribute to improved oral bioavailability of peptide-based drugs.

Experimental Protocols

The following protocols are generalized for the incorporation of N-Fmoc-5-oxothiomorpholine-3-carboxylic acid into a peptide sequence using manual or automated Fmoc-SPPS. It is recommended to perform a small-scale test coupling to optimize conditions for specific sequences.

Materials and Reagents
  • N-Fmoc-5-oxothiomorpholine-3-carboxylic acid

  • Fmoc-compatible solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids)

  • Standard N-α-Fmoc protected proteinogenic amino acids

  • Coupling Reagents:

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - Recommended for potentially hindered couplings

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives/Bases:

    • HOBt (Hydroxybenzotriazole)

    • Oxyma Pure® (Ethyl (hydroxyimino)cyanoacetate)

    • DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether for precipitation

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating N-Fmoc-5-oxothiomorpholine-3-carboxylic acid.

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of N-Fmoc-5-oxothiomorpholine-3-carboxylic acid

  • Pre-activation: In a separate vial, dissolve N-Fmoc-5-oxothiomorpholine-3-carboxylic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and HOBt or Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. Due to the potentially hindered nature of the cyclic amino acid, a longer coupling time compared to standard amino acids is recommended.

  • Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

Step 4: Capping (Optional)

  • If the coupling reaction is incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF.

Step 5: Washing

  • After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times) to remove excess reagents and byproducts.

Step 6: Chain Elongation

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Step 7: Final Deprotection and Cleavage

  • After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

  • Wash the resin extensively with DMF, DCM, and finally methanol, then dry the resin under vacuum.

  • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Step 8: Purification and Analysis

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., LC-MS, MALDI-TOF) to confirm its identity and purity.

Data Presentation

The following tables provide a general comparison of coupling conditions and expected outcomes. The actual results may vary depending on the specific peptide sequence and synthesis scale.

Table 1: Recommended Coupling Reagents and Conditions for N-Fmoc-5-oxothiomorpholine-3-carboxylic acid

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeExpected EfficiencyNotes
HATU/DIPEA 1 : 1 : 2 (relative to AA)1 - 2 hours> 98%Highly recommended for hindered couplings. Minimizes racemization.
HBTU/DIPEA 1 : 1 : 2 (relative to AA)1.5 - 3 hours> 95%A standard and effective coupling reagent.
DIC/Oxyma Pure® 1 : 1 : 2 (relative to AA)2 - 4 hours> 90%A cost-effective alternative. Longer coupling times may be necessary.

Table 2: General Troubleshooting for Coupling Issues

IssuePossible CauseRecommended Solution
Positive Kaiser Test after initial coupling Incomplete reaction due to steric hindrance or peptide aggregation.1. Extend the coupling time. 2. Perform a double coupling. 3. Switch to a more potent coupling reagent (e.g., from HBTU to HATU).
Low final peptide yield Incomplete couplings throughout the synthesis; premature chain termination.1. Optimize coupling times for each amino acid. 2. Incorporate a capping step after difficult couplings.
Presence of deletion sequences in MS Incomplete deprotection or coupling.1. Ensure complete Fmoc removal (two piperidine treatments). 2. Use a more efficient coupling strategy.

Visualizations

Signaling Pathway/Workflow Diagrams

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final_steps Final Steps Resin Fmoc-AA-Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-5-oxothiomorpholine- 3-carboxylic acid (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Coupling_Logic Start Start Coupling Cycle Deprotection_Check Perform Fmoc Deprotection Start->Deprotection_Check Coupling_Step Couple Fmoc-5-oxothiomorpholine- 3-carboxylic acid Deprotection_Check->Coupling_Step Kaiser_Test Perform Kaiser Test Coupling_Step->Kaiser_Test Double_Couple Perform Double Coupling Kaiser_Test->Double_Couple Positive (Blue) Capping Cap Unreacted Amines Kaiser_Test->Capping Positive after Double Couple Wash Wash Resin Kaiser_Test->Wash Negative (Yellow) Double_Couple->Kaiser_Test Capping->Wash Next_Cycle Proceed to Next Cycle Wash->Next_Cycle

Caption: Decision logic for the coupling step in the synthesis of peptides containing this compound.

Application Note: Protocol for Testing the Antibacterial Activity of 5-Oxothiomorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxothiomorpholine-3-carboxylic acid is a lactam antibiotic that has been identified as an inhibitor of bacterial growth.[1] It is believed to function as a penicillin analogue, exhibiting a high affinity for bacterial ribosomes and consequently disrupting protein synthesis, a critical process for bacterial survival and proliferation.[1] This application note provides detailed protocols for evaluating the antibacterial efficacy of this compound through the determination of its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis. By binding to bacterial ribosomes, it interferes with the translation process, leading to the cessation of bacterial growth and, at sufficient concentrations, cell death.[1]

cluster_bacterium Bacterial Cell 5_oxo 5-Oxothiomorpholine- 3-carboxylic acid Ribosome Bacterial Ribosome (70S) 5_oxo->Ribosome Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Ribosome->Inhibition Target of Inhibition Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Required for Inhibition->Protein_Synthesis Blocks Inhibition->Bacterial_Growth Prevents

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
Bacterial StrainTypeATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusGram-positive292138162
Enterococcus faecalisGram-positive2921216644
Escherichia coliGram-negative2592232>128>4
Pseudomonas aeruginosaGram-negative2785364>128>2

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[2]

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213
Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.75.75.75.75.7
26.86.25.14.53.9
47.96.94.53.82.8
88.87.54.13.1<2.0
249.28.13.5<2.0<2.0

Note: Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL.[3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.[8]

    • Inoculate the colonies into a tube of sterile CAMHB.[8]

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6][8]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6][8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[8]

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.[6][8]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.[8]

    • Include a growth control (no compound) and a sterility control (no bacteria).[8]

    • Incubate the plate at 35-37°C for 16-20 hours.[8]

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound that results in no visible growth (turbidity).[5][6]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9][10]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing:

    • From the wells of the MIC plate showing no visible growth, plate a 10 µL aliquot onto a sterile MHA plate.[2]

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.[2]

  • Data Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][9][11]

Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bacterial killing over time when exposed to an antibacterial agent.[12]

Materials:

  • Bacterial inoculum prepared as in the MIC protocol

  • CAMHB

  • This compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)

  • Sterile culture tubes

  • Sterile saline or PBS

  • MHA plates

Procedure:

  • Preparation:

    • Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]

    • Add this compound at the desired concentrations to separate tubes. Include a growth control without the compound.[8]

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[8][12]

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.[8][12]

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.[8][12]

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.[8][12]

    • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.[8]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each compound concentration.[8]

Experimental Workflow

cluster_workflow Antibacterial Activity Testing Workflow Start Start: Bacterial Culture Preparation MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Read_MIC Read MIC (No visible growth) MIC_Assay->Read_MIC MBC_Assay MBC Assay (Subculture from clear wells) Read_MIC->MBC_Assay Proceed with clear wells Time_Kill Time-Kill Kinetics Assay (Multiple concentrations) Read_MIC->Time_Kill Use MIC values to set concentrations Read_MBC Read MBC (≥99.9% killing) MBC_Assay->Read_MBC End End: Characterize Antibacterial Profile Read_MBC->End Data_Analysis Data Analysis (Plot Log10 CFU/mL vs. Time) Time_Kill->Data_Analysis Data_Analysis->End

References

Application of 5-Oxothiomorpholine-3-carboxylic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxothiomorpholine-3-carboxylic acid is a versatile heterocyclic compound that holds significant promise as a building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its rigid, thiomorpholine-based scaffold, combined with the reactive carboxylic acid functionality, makes it an attractive starting material for the synthesis of a diverse range of novel molecules. This document provides an overview of the potential applications of this compound and offers general protocols for its derivatization.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 14226-97-2

  • Molecular Formula: C₅H₇NO₃S

  • Molecular Weight: 161.18 g/mol

Core Applications

The primary applications of this compound in organic synthesis stem from the reactivity of its carboxylic acid group and the potential for modification of the thiomorpholine ring. Key areas of application include:

  • Scaffold for Drug Discovery: The thiomorpholine ring system is a common motif in many biologically active compounds. This compound can serve as a rigid scaffold to which various pharmacophores can be attached, enabling the exploration of new chemical space in drug discovery programs.

  • Synthesis of Novel Antibiotics: The inherent structural features of this molecule have led to its exploration in the development of new antibiotic agents.[1]

  • Preparation of Amide Libraries: The carboxylic acid moiety can be readily converted to a wide array of amides, which are a cornerstone of medicinal chemistry. This allows for the generation of libraries of compounds for high-throughput screening.

  • Synthesis of Ester Derivatives: Esterification of the carboxylic acid can be used to modify the pharmacokinetic properties of derivatives, such as solubility and cell permeability.

  • Precursor for Further Functionalization: The thiomorpholine ring itself can be a target for further chemical modification, such as oxidation of the sulfur atom, to introduce additional diversity.

Experimental Protocols

While specific experimental data for reactions involving this compound is not extensively available in the public domain, the following sections provide detailed, generalized protocols for the key transformations of its carboxylic acid group. These protocols are based on standard and widely used synthetic methodologies for carboxylic acids. Researchers should note that optimization of these reaction conditions for this compound may be necessary to achieve optimal yields and purity.

Amide Bond Formation (Amidation)

The conversion of the carboxylic acid to an amide is a fundamental transformation. Several coupling reagents can be employed for this purpose.

a) Using EDC and NHS/HOBt

This is a common and mild method for amide bond formation.

Protocol:

  • Activation: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to form the activated ester.

  • Coupling: To the activated ester solution, add the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

b) Using HATU

HATU is a highly efficient coupling reagent, often used for sterically hindered substrates.

Protocol:

  • Activation: Dissolve this compound (1.0 eq.) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 15-30 minutes.

  • Coupling: Add the desired amine (1.2 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Table 1: Representative Amide Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseTypical SolventTypical Reaction TimeReported Yield Range (%)*
EDCNHS/HOBtTEA/DIPEADCM, DMF12-24 hours60-95
HATUNoneDIPEADMF1-4 hours70-98
DCCDMAPNoneDCM2-6 hours50-90

*Yields are general for carboxylic acids and may vary for this compound.

Diagram 1: General Workflow for Amide Coupling

G cluster_start Starting Materials cluster_reagents Reagents CarboxylicAcid 5-Oxothiomorpholine- 3-carboxylic Acid Activation Activation of Carboxylic Acid CarboxylicAcid->Activation Amine Primary or Secondary Amine Coupling Amine Coupling Amine->Coupling CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Derivative Purification->Product

Caption: General workflow for the synthesis of amide derivatives.

Ester Formation (Esterification)

Esterification can be achieved under acidic conditions (Fischer esterification) or by using coupling reagents.

a) Fischer Esterification

Protocol:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

b) Steglich Esterification

This method is suitable for acid-sensitive substrates.

Protocol:

  • Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with 1 M HCl and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Table 2: Common Esterification Methods

MethodReagentsSolventTemperatureTypical Yield Range (%)*
Fischer EsterificationAlcohol (excess), cat. H₂SO₄AlcoholReflux40-80
Steglich EsterificationAlcohol, DCC, cat. DMAPDCM0 °C to RT70-95

*Yields are general for carboxylic acids and may vary for this compound.

Diagram 2: Esterification Reaction Pathways

G cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification CarboxylicAcid 5-Oxothiomorpholine- 3-carboxylic Acid Fischer_Reagents cat. H₂SO₄ Reflux CarboxylicAcid->Fischer_Reagents Steglich_Reagents DCC, cat. DMAP DCM, 0 °C to RT CarboxylicAcid->Steglich_Reagents Alcohol Alcohol (R-OH) Alcohol->Fischer_Reagents Alcohol->Steglich_Reagents Ester Ester Derivative Fischer_Reagents->Ester Steglich_Reagents->Ester

Caption: Two common pathways for ester synthesis.

Oxidation of the Sulfur Atom

The sulfide in the thiomorpholine ring can be oxidized to a sulfoxide or a sulfone, which can significantly impact the biological activity and physicochemical properties of the molecule.

Protocol for Sulfoxide Formation:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or acetic acid.

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of an oxidizing agent, such as hydrogen peroxide (30% aq.) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution if m-CPBA was used). Extract the product with an appropriate organic solvent. Wash the organic layer with saturated NaHCO₃ and brine, dry, and concentrate. Purify by column chromatography or recrystallization.

Note: Using two or more equivalents of the oxidizing agent and/or higher reaction temperatures will typically lead to the formation of the corresponding sulfone.

Decarboxylation

Removal of the carboxylic acid group to yield 5-oxothiomorpholine is a potential transformation, although specific conditions for this substrate are not well-documented.

General Protocol (Illustrative):

  • In a high-boiling point solvent such as quinoline, dissolve this compound.

  • Add a copper catalyst (e.g., copper powder or copper(I) oxide).

  • Heat the mixture to a high temperature (typically >200 °C) and monitor for the evolution of CO₂.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter to remove the catalyst. Wash the organic solution with acid (e.g., 1 M HCl) to remove the quinoline. Dry the organic layer, concentrate, and purify the product by distillation or chromatography.

Disclaimer: The protocols provided are general and may require significant optimization for this compound. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.

References

Solid-Phase Synthesis of 5-Oxothiomorpholine-3-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 5-oxothiomorpholine-3-carboxylic acid derivatives. This privileged scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. The solid-phase approach offers a streamlined and efficient methodology for the generation of diverse libraries of these derivatives for screening and lead optimization. The protocols outlined herein cover the key stages of the synthesis, including resin loading, on-resin cyclization, oxidation, and cleavage, and are supplemented with quantitative data and visual workflows to ensure reproducibility and clarity.

Introduction

The this compound core is a key structural motif found in a range of pharmacologically active molecules. Its constrained bicyclic structure often imparts favorable pharmacokinetic and pharmacodynamic properties. Solid-phase synthesis provides a powerful platform for the rapid and efficient construction of libraries of derivatives based on this scaffold, facilitating structure-activity relationship (SAR) studies in drug development. This document details a robust solid-phase methodology starting from readily available starting materials.

Signaling Pathways and Logical Relationships

The synthesis of this compound derivatives on a solid support follows a logical progression of chemical transformations. The workflow begins with the immobilization of a protected cysteine derivative onto a solid support, followed by a series of reactions to construct and modify the heterocyclic core.

G cluster_loading Resin Preparation and Loading cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Resin Solid Support (e.g., Wang Resin) LoadedResin Fmoc-Cys(Trt)-Wang Resin Resin->LoadedResin Loading FmocCys Fmoc-Cys(Trt)-OH FmocCys->LoadedResin Deprotection Fmoc Deprotection LoadedResin->Deprotection Alkylation N-Alkylation Deprotection->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Thiomorpholinone Resin-Bound Thiomorpholinone Cyclization->Thiomorpholinone Oxidation Thioether Oxidation Oxothiomorpholinone Resin-Bound 5-Oxothiomorpholinone Oxidation->Oxothiomorpholinone Thiomorpholinone->Oxidation Cleavage Cleavage from Resin Oxothiomorpholinone->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalProduct 5-Oxothiomorpholine-3-Carboxylic Acid Derivative Purification->FinalProduct

Caption: General workflow for the solid-phase synthesis of this compound derivatives.

Experimental Protocols

Resin Loading: Immobilization of Fmoc-Cys(Trt)-OH on Wang Resin

This protocol describes the loading of the initial amino acid, Fmoc-Cys(Trt)-OH, onto a Wang resin.

Materials:

  • Wang Resin

  • Fmoc-Cys(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate flask, dissolve Fmoc-Cys(Trt)-OH (4 eq., 4.0 mmol) and DMAP (0.1 eq., 0.1 mmol) in a minimal amount of DMF.

  • Add the solution of the amino acid and DMAP to the swollen resin.

  • Add DIC (2 eq., 2.0 mmol) to the resin slurry.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin using a standard UV-Vis spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small sample of the resin.

On-Resin Synthesis of the this compound Scaffold

This section details the sequential on-resin chemical transformations to construct the target heterocyclic core.

Materials:

  • Fmoc-Cys(Trt)-Wang Resin

  • 20% Piperidine in DMF (v/v)

  • DMF

Procedure:

  • Swell the Fmoc-Cys(Trt)-Wang resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine and the dibenzofulvene adduct.

This crucial step involves the formation of the thiomorpholine ring through an intramolecular nucleophilic substitution. This protocol assumes a precursor with a leaving group has been introduced in a prior N-alkylation step (not detailed).

Materials:

  • Resin-bound N-alkylated cysteine derivative

  • Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the resin-bound N-alkylated cysteine derivative in DMF.

  • Add a solution of DIPEA (5 eq.) in DMF to the resin.

  • Heat the reaction mixture at 50-60 °C and agitate for 12-24 hours.

  • Monitor the reaction progress by performing a test cleavage on a small amount of resin followed by LC-MS analysis.

  • Once the cyclization is complete, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

This protocol describes the selective oxidation of the sulfur atom in the thiomorpholine ring to the corresponding sulfoxide (5-oxo derivative).

Materials:

  • Resin-bound thiomorpholinone derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • DCM

Procedure:

  • Swell the resin-bound thiomorpholinone derivative in DCM.

  • In a separate flask, dissolve m-CPBA (3 eq.) in DCM.

  • Cool the resin slurry to 0 °C in an ice bath.

  • Slowly add the m-CPBA solution to the resin slurry.

  • Agitate the reaction mixture at 0 °C for 2-4 hours.

  • Monitor the reaction by test cleavage and LC-MS analysis to ensure complete conversion and minimize over-oxidation to the sulfone.

  • Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess m-CPBA and by-products.

Cleavage of the Final Product from the Solid Support

This protocol details the release of the final this compound derivative from the solid support.

Materials:

  • Resin-bound 5-oxothiomorpholinone derivative

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the dried resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding the concentrated filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

  • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize typical quantitative data obtained during the solid-phase synthesis of a model N-substituted this compound derivative.

Table 1: Resin Loading and Substitution Level

Resin TypeStarting MaterialLoading ReagentsLoading (mmol/g)
Wang ResinFmoc-Cys(Trt)-OHDIC, DMAP0.5 - 0.8

Table 2: On-Resin Reaction Conditions and Monitoring

StepReagentsSolventTemperature (°C)Time (h)Monitoring
Fmoc Deprotection20% PiperidineDMFRoom Temp.0.5UV-Vis
CyclizationDIPEADMF50-6012-24LC-MS
Oxidationm-CPBADCM02-4LC-MS

Table 3: Yield and Purity of a Model Derivative

DerivativeCrude Yield (%)Purity after HPLC (%)
N-Benzyl-5-oxothiomorpholine-3-carboxylic acid65-75>95
N-Acetyl-5-oxothiomorpholine-3-carboxylic acid70-80>98

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations in the solid-phase synthesis of this compound derivatives.

Caption: Initial steps of functionalization on the solid support.

Caption: Key on-resin cyclization, oxidation, and cleavage steps.

Asymmetric Synthesis of Chiral 5-Oxothiomorpholine-3-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 5-oxothiomorpholine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented focus on stereoselective control to yield enantiomerically enriched products.

Application Notes

Chiral this compound and its derivatives are important scaffolds in the development of novel therapeutic agents, including antibiotics and enzyme inhibitors. The stereochemistry at the C3 position is often crucial for biological activity, making asymmetric synthesis a critical aspect of their preparation. The protocols outlined below describe a polymer-supported method for the synthesis of the thiomorpholine core, which can be a precursor to the target 5-oxo derivative. While specific protocols for chiral phosphoric acid-catalyzed and enzymatic synthesis of the title compound are not extensively reported in the literature, analogous methods for similar structures are presented as viable alternative strategies.

The primary method detailed is a solid-phase synthesis, which offers advantages in purification and automation. Alternative conceptual approaches using chiral phosphoric acid catalysis via an intramolecular aza-Michael addition and enzymatic kinetic resolution are also discussed, providing a broader perspective on potential synthetic strategies.

Data Presentation

Table 1: Summary of Polymer-Supported Synthesis of a Thiomorpholine-3-Carboxylic Acid Derivative *

StepReagent/ConditionStarting MaterialProductYield (%)Purity (%)
1Fmoc-Cys(Trt)-OH, DIC, HOBt, Wang ResinWang ResinFmoc-Cys(Trt)-Wang Resin>95 (loading)-
220% Piperidine in DMFFmoc-Cys(Trt)-Wang ResinH-Cys(Trt)-Wang ResinQuantitative-
32-bromoacetophenone, DIEA, DMFH-Cys(Trt)-Wang ResinN-phenacyl-Cys(Trt)-Wang ResinHighHigh
4TFA/TIS/H2O (95:2.5:2.5)N-phenacyl-Cys(Trt)-Wang ResinThiomorpholine-3-carboxylic acid derivativeGoodHigh

*Data is based on the principles of the polymer-supported synthesis of thiomorpholine derivatives and may require optimization for the specific 5-oxo target.

Experimental Protocols

Protocol 1: Polymer-Supported Synthesis of a Thiomorpholine-3-Carboxylic Acid Derivative

This protocol is adapted from the stereoselective polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives. Further oxidation would be required to obtain the 5-oxothiomorpholine target.

Materials:

  • Wang Resin

  • Fmoc-Cys(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • 2-Bromoacetophenone

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Resin Loading: Swell Wang resin in DMF. In a separate vessel, dissolve Fmoc-Cys(Trt)-OH, HOBt, and DIC in DMF. Add the amino acid solution to the resin and shake at room temperature for 4 hours. Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

  • N-Alkylation: Swell the deprotected resin in DMF. Add a solution of 2-bromoacetophenone and DIEA in DMF. Shake the mixture at room temperature for 12 hours. Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

  • Cleavage and Cyclization: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature. The cleavage from the resin and concomitant cyclization yields the thiomorpholine-3-carboxylic acid derivative. Filter the resin and concentrate the filtrate. Purify the product by preparative HPLC.

Protocol 2: Conceptual Approach - Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition

This conceptual protocol outlines a potential route to the target molecule using a chiral phosphoric acid catalyst to induce asymmetry during the cyclization of a cysteine-derived precursor.

Materials:

  • N-Acryloyl-L-cysteine methyl ester

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Toluene

  • Molecular Sieves

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add N-acryloyl-L-cysteine methyl ester, the chiral phosphoric acid catalyst (5-10 mol%), and activated molecular sieves.

  • Reaction: Add anhydrous toluene via syringe. Stir the reaction mixture under an inert atmosphere at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound methyl ester.

  • Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Protocol 3: Conceptual Approach - Enzymatic Kinetic Resolution

This protocol describes a potential enzymatic resolution of a racemic this compound ester.

Materials:

  • Racemic this compound methyl ester

  • Lipase (e.g., Lipase B from Candida antarctica, CAL-B)

  • Phosphate Buffer (pH 7.2)

  • Organic Solvent (e.g., MTBE)

Procedure:

  • Reaction Setup: Suspend the racemic this compound methyl ester in phosphate buffer.

  • Enzymatic Reaction: Add the lipase to the suspension and stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.

  • Work-up: When the desired conversion (ideally 50%) is reached, stop the reaction by filtering off the enzyme. Acidify the aqueous phase with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Separation: Separate the unreacted ester and the formed carboxylic acid by column chromatography or extraction with a basic aqueous solution. This will yield one enantiomer as the ester and the other as the carboxylic acid, both in high enantiomeric purity.

Visualizations

experimental_workflow_polymer_synthesis start Wang Resin step1 1. Fmoc-Cys(Trt)-OH DIC, HOBt start->step1 resin_cys Fmoc-Cys(Trt)-Wang Resin step1->resin_cys step2 2. 20% Piperidine/DMF resin_cys->step2 deprotected_resin H-Cys(Trt)-Wang Resin step2->deprotected_resin step3 3. N-Alkylation (e.g., 2-bromoacetophenone) deprotected_resin->step3 alkylated_resin N-Alkyl-Cys(Trt)-Wang Resin step3->alkylated_resin step4 4. Cleavage & Cyclization (TFA) alkylated_resin->step4 product Chiral Thiomorpholine- 3-Carboxylic Acid Derivative step4->product

Caption: Polymer-supported synthesis workflow.

signaling_pathway_cpa_catalysis substrate N-Acryloyl-Cysteine Derivative activated_complex Activated Substrate-Catalyst Complex substrate->activated_complex catalyst Chiral Phosphoric Acid ((R)-TRIP) catalyst->activated_complex cyclization Intramolecular Aza-Michael Addition activated_complex->cyclization product_complex Product-Catalyst Complex cyclization->product_complex product Chiral 5-Oxothiomorpholine- 3-Carboxylic Acid Ester product_complex->product catalyst_regen Catalyst Regeneration product_complex->catalyst_regen catalyst_regen->catalyst

Caption: Catalytic cycle for CPA-catalyzed synthesis.

logical_relationship_enzymatic_resolution racemate Racemic Ester (R/S) reaction Enzymatic Hydrolysis racemate->reaction lipase Lipase lipase->reaction s_ester (S)-Ester (unreacted) reaction->s_ester r_acid (R)-Carboxylic Acid (product) reaction->r_acid

Caption: Enzymatic kinetic resolution logic.

Application Notes and Protocols: 5-oxothiomorpholine-3-carboxylic acid as a Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxothiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a constrained thiomorpholine lactam scaffold.[1] Its molecular formula is C₅H₇NO₃S, and it has a molecular weight of 161.18 g/mol .[2][3][4][5] This molecule serves as a versatile building block in medicinal chemistry and drug discovery due to its unique structural and chemical properties. The presence of a reactive carboxylic acid group, a secondary amine within the lactam ring, and the thiomorpholine core allows for diverse chemical modifications.[1] Furthermore, its rigid conformation makes it an attractive scaffold for developing conformationally constrained peptide analogs and novel heterocyclic entities. These application notes provide an overview of its utility and detailed protocols for its incorporation into novel compounds.

Biological Context and Rationale for Use

As an Antibacterial Agent

This compound has been identified as a lactam antibiotic.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. It functions as an analogue of penicillin and exhibits a high affinity for bacterial ribosomes, which leads to the disruption of bacterial proliferation.[1] This inherent biological activity makes it and its derivatives promising candidates for the development of new antibacterial agents.[1]

cluster_drug Drug Action cluster_target Bacterial Cell drug 5-Oxothiomorpholine- 3-carboxylic acid ribosome Bacterial Ribosome drug->ribosome Binds to synthesis Protein Synthesis ribosome->synthesis Inhibits growth Bacterial Growth synthesis->growth Arrests

Mechanism of antibacterial action.
As a Constrained Amino Acid Analogue

The rigid thiomorpholine ring system effectively constrains the peptide backbone when incorporated into a peptide sequence. This conformational rigidity can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced binding affinity, receptor selectivity, and increased stability against enzymatic degradation. This strategy is widely used in drug design to improve the pharmacological properties of peptide-based therapeutics.

Application 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most direct application of this compound is as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). Assuming the use of the commercially available Fmoc-protected version, it can be readily integrated into standard automated or manual synthesis protocols.

cluster_cycle Iterative Synthesis Cycle start Start resin 1. Swell Resin in DMF start->resin deprotect 2. N-terminal Fmoc Deprotection (20% Piperidine in DMF) resin->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 4. Couple next Fmoc-AA-OH (including the title compound) with HBTU/DIPEA wash1->couple wash2 5. Wash (DMF/DCM) couple->wash2 end_cycle Repeat Cycle for Each Amino Acid wash2->end_cycle end_cycle->deprotect Next AA cleavage 6. Cleave Peptide from Resin & Remove Side-Chain Protecting Groups (e.g., TFA/TIS/H₂O) end_cycle->cleavage Final AA purify 7. Purify by RP-HPLC cleavage->purify end End purify->end

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Protocol: Fmoc-SPPS Incorporation

This protocol describes the manual incorporation of (3S)-Fmoc-5-oxothiomorpholine-3-carboxylic acid into a peptide sequence on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.5-0.7 mmol/g loading)

  • Fmoc-protected amino acids

  • (3S)-Fmoc-5-oxothiomorpholine-3-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Activation Solution: 0.5 M solution of Fmoc-amino acid, 0.5 M HBTU in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 eq.) in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Initial Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 5 minutes. Drain. Add fresh deprotection solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling: Dissolve the first Fmoc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes. Add this solution to the resin and agitate for 2 hours. Wash the resin as in step 2.

  • Peptide Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence.

  • Incorporation of this compound: For the coupling step involving the title compound, use (3S)-Fmoc-5-oxothiomorpholine-3-carboxylic acid as the "Fmoc-amino acid" in the standard coupling protocol (step 3).

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Final Wash and Drying: Wash the peptide-resin with DMF (3x), DCM (5x), and Methanol (3x). Dry the resin under vacuum for at least 2 hours.

  • Cleavage and Deprotection: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[6] Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.[6] Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Purification: Dry the crude peptide pellet. Dissolve it in a minimal amount of acetonitrile/water and purify by preparative reverse-phase HPLC (RP-HPLC).[6]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide.[6]

Data Presentation: Representative SPPS Data

The following table presents hypothetical but realistic data for the synthesis of a model tetrapeptide, Tyr-X-Trp-Phe-NH₂, where X represents the this compound residue.

Step Description Expected Yield (%) Purity (by HPLC, %) Analytical Method
1Synthesis of Phe-Resin~95 (based on loading)N/AKaiser Test
2Synthesis of Trp-Phe-Resin>99 (coupling)N/AKaiser Test
3Synthesis of X-Trp-Phe-Resin>99 (coupling)N/AKaiser Test
4Synthesis of Tyr-X-Trp-Phe-Resin>99 (coupling)N/AKaiser Test
5Cleavage from Resin~85 (crude peptide)~70Analytical RP-HPLC, MS
6Purification~45 (final pure peptide)>98Analytical RP-HPLC, MS

Application 2: Synthesis of Novel Heterocyclic Derivatives

The functional groups of this compound provide handles for further chemical modification to create novel small molecule libraries. The carboxylic acid can undergo esterification or amidation, the lactam nitrogen can be alkylated (after suitable protection/deprotection steps if needed), and the sulfide can be oxidized.[1]

cluster_COOH Carboxylic Acid Reactions cluster_S Sulfur Reactions main 5-Oxothiomorpholine- 3-carboxylic acid ester Ester Derivative main->ester Esterification (R-OH, Acid) amide Amide Derivative main->amide Amide Coupling (R-NH₂, HBTU) sulfoxide Sulfoxide main->sulfoxide Oxidation (e.g., H₂O₂) sulfone Sulfone sulfoxide->sulfone Further Oxidation

Potential Derivatization Pathways.
General Protocol: Esterification of the Carboxylic Acid

This protocol describes a standard Fischer esterification to produce the methyl ester derivative.

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Sodium Bicarbonate (Saturated solution)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (Anhydrous)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous methanol.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: Representative Derivatization Data

The following table presents hypothetical data for the synthesis of the methyl ester of this compound.

Reactant Reagent Condition Reaction Time (h) Yield (%) Purity (by NMR, %)
This compoundMethanol, H₂SO₄ (cat.)Reflux5~90>95

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and scales. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Experimental Setup of Thiomorpholine Ring Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods of synthesizing the thiomorpholine ring, a crucial scaffold in medicinal chemistry.[1][2][3] The protocols outlined below are based on established and innovative synthetic strategies, offering a range of options from traditional multi-step synthesis to modern continuous flow processes.

Multi-Step Synthesis of 2-Arylthiomorpholine Derivatives

This versatile method allows for the introduction of aryl groups at the 2-position of the thiomorpholine ring through a four-stage process: N-protection, α-chlorination, Grignard reaction, and deprotection.[4]

Experimental Protocol

Protocol 1: Synthesis of a Representative 2-Arylthiomorpholine Derivative [4]

Step 1: N-protection of Thiomorpholine

  • Dissolve thiomorpholine (1.0 equivalent) in dichloromethane (DCM, 10 volumes).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM (2 volumes).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-thiomorpholine.

Step 2: α-Chlorination of N-Boc-thiomorpholine

  • Dissolve N-Boc-thiomorpholine (1.0 equivalent) in anhydrous carbon tetrachloride (10 volumes).

  • Add N-chlorosuccinimide (NCS, 1.1 equivalents).

  • Initiate the radical reaction by adding a catalytic amount of benzoyl peroxide (BPO, 0.05 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, remove the succinimide byproduct by filtration.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate followed by brine.

Step 3: Grignard Reaction for Aryl Group Introduction

  • Prepare the Grignard reagent by reacting the desired aryl bromide with magnesium turnings in anhydrous diethyl ether.

  • In a separate flask, dissolve the α-chloro-N-Boc-thiomorpholine from Step 2 in anhydrous diethyl ether and cool to -78 °C.

  • Slowly add the prepared Grignard reagent to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-arylthiomorpholine.

Step 4: Deprotection

  • Dissolve the purified N-Boc-2-arylthiomorpholine (1.0 equivalent) in a 4 M solution of hydrochloric acid in dioxane (10 volumes).

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Evaporate the solvent under reduced pressure to yield the 2-arylthiomorpholine derivative.

Logical Relationship Diagram

G A Thiomorpholine B N-Boc-thiomorpholine A->B Boc Anhydride, Et3N C α-Chloro-N-Boc-thiomorpholine B->C NCS, BPO D N-Boc-2-arylthiomorpholine C->D Aryl-MgBr E 2-Arylthiomorpholine D->E HCl/Dioxane G cluster_0 Photochemical Thiol-Ene Reaction cluster_1 Base-Mediated Cyclization A Cysteamine HCl + 9-Fluorenone in MeOH (4M) C Photoreactor (365 nm, 20°C) A->C B Vinyl Chloride (gas) B->C D Intermediate: 2-(2-chloroethylthio)ethylamine HCl C->D F T-Mixer D->F E DIPEA (neat) E->F G Heated Coil (100°C) F->G H Thiomorpholine G->H G A Terminal Alkyne D Copper Acetylide A->D + CuI B Isothiocyanate C Aziridine E Anionic Intermediate D->E + Isothiocyanate F Thiomorpholine Derivative E->F + Aziridine (activated) Cat CuI Cat->D

References

Application Notes and Protocols for Carboxylation Techniques of Thiomorpholine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern and classical techniques for the carboxylation of thiomorpholine, a crucial intermediate in the synthesis of various pharmaceutically active compounds. The protocols detailed below are designed to guide researchers in the preparation of N-carboxylated thiomorpholine derivatives, which are versatile building blocks in medicinal chemistry.

Introduction

Thiomorpholine and its derivatives are privileged scaffolds in drug discovery, appearing in a range of therapeutic agents.[1][2][3] The introduction of a carboxyl group at the nitrogen atom (N-carboxylation) provides a handle for further synthetic modifications, such as amide bond formation, enabling the exploration of a wider chemical space. This document outlines three primary methods for the N-carboxylation of thiomorpholine intermediates: photocatalytic carboxylation, indirect carboxylation via N-Boc protection, and synthesis of thiomorpholine-4-carbonyl chloride.

Method 1: Direct Photocatalytic C-H Carboxylation of N-Substituted Thiomorpholine

This method is based on the visible-light-mediated C(sp³)–H carboxylation of amines with CO₂. While direct photocatalytic N-H carboxylation of thiomorpholine is challenging, a common strategy involves the carboxylation of an N-protected thiomorpholine, where the protecting group can be later removed if necessary. This approach offers a green and efficient route to α-amino acids derived from cyclic amines.[4]

Reaction Principle

The reaction proceeds via the generation of a radical cation intermediate from the N-Boc-protected thiomorpholine upon visible light irradiation in the presence of a photocatalyst. This intermediate then undergoes deprotonation at the α-carbon, followed by the addition of CO₂ to form the carboxylated product.

Experimental Protocol

Materials:

  • N-Boc-thiomorpholine

  • Photocatalyst (e.g., a covalent organic framework (COF) or an iridium-based complex)

  • Cocatalyst (e.g., NiO nanoparticles, if using a COF photocatalyst)

  • Acetonitrile (ACN), anhydrous

  • Carbon dioxide (CO₂, balloon or cylinder)

  • Visible light source (e.g., 20W white LED)

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add N-Boc-thiomorpholine (1.0 mmol), the photocatalyst (e.g., PI-COF, 10 mg), and cocatalyst (e.g., NiO NPs, 2 mg).

  • Evacuate and backfill the flask with CO₂ gas (1 atm, balloon).

  • Add anhydrous acetonitrile (5 mL) via syringe.

  • Stir the reaction mixture vigorously and irradiate with a visible light source (e.g., 20W white LED) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), quench the reaction with a small amount of water.

  • The photocatalyst can be recovered by centrifugation or filtration for reuse.[4]

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired N-Boc-thiomorpholine-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on similar photocatalytic carboxylations of cyclic amines.[4]

SubstratePhotocatalystCocatalystSolventReaction Time (h)Expected Yield (%)
N-Boc-thiomorpholinePI-COFNiO NPsACN2470-85
N-Boc-thiomorpholineIr(ppy)₃NoneACN1865-80

Logical Workflow for Photocatalytic Carboxylation

G Workflow for Photocatalytic Carboxylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine N-Boc-thiomorpholine, photocatalyst, and cocatalyst in a Schlenk flask evacuate Evacuate and backfill with CO2 start->evacuate add_solvent Add anhydrous acetonitrile evacuate->add_solvent irradiate Irradiate with visible light and stir add_solvent->irradiate monitor Monitor reaction by TLC/LC-MS irradiate->monitor quench Quench reaction with water monitor->quench Upon completion recover_catalyst Recover photocatalyst quench->recover_catalyst concentrate Concentrate the reaction mixture recover_catalyst->concentrate purif purif concentrate->purif purify Purify by column chromatography end end purify->end Final Product: N-Boc-thiomorpholine-2-carboxylic acid

Caption: Workflow for Photocatalytic Carboxylation.

Method 2: Indirect Carboxylation via N-Boc Protection

A widely used and reliable method for introducing a protected carboxyl group onto the nitrogen of thiomorpholine is through reaction with di-tert-butyl dicarbonate (Boc₂O). This results in the formation of tert-butyl thiomorpholine-4-carboxylate, a stable intermediate that can be used in subsequent reactions or deprotected to yield the corresponding carbamic acid, which is unstable and decarboxylates. However, the Boc group itself serves as a valuable protecting group in multi-step syntheses.

Reaction Principle

The lone pair of electrons on the nitrogen atom of thiomorpholine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating tert-butoxide and carbon dioxide, to yield the N-Boc protected thiomorpholine.

Experimental Protocol

Materials:

  • Thiomorpholine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve thiomorpholine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add triethylamine (1.2 mmol) to the solution.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 mmol) in dichloromethane (5 mL).

  • Add the Boc₂O solution dropwise to the thiomorpholine solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography if necessary, though it is often of high purity.

Quantitative Data Summary
SubstrateReagentBaseSolventReaction Time (h)Yield (%)
ThiomorpholineBoc₂OTEADCM3>95
ThiomorpholineBoc₂ONaHCO₃THF/H₂O4>90

Signaling Pathway for N-Boc Protection

G Mechanism of N-Boc Protection thiomorpholine Thiomorpholine (Nucleophile) intermediate Tetrahedral Intermediate thiomorpholine->intermediate Nucleophilic attack boc2o Di-tert-butyl dicarbonate (Electrophile) boc2o->intermediate product tert-butyl thiomorpholine-4-carboxylate intermediate->product Collapse of intermediate byproducts tert-butanol + CO2 intermediate->byproducts Elimination

Caption: Mechanism of N-Boc Protection.

Method 3: Synthesis of Thiomorpholine-4-carbonyl chloride

For applications requiring a more reactive carboxyl equivalent, thiomorpholine-4-carbonyl chloride can be synthesized. This compound is an excellent precursor for the synthesis of amides, esters, and other derivatives. The synthesis is analogous to that of morpholine-4-carbonyl chloride.[5]

Reaction Principle

Thiomorpholine reacts with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base to form the corresponding carbamoyl chloride. Triphosgene is a safer alternative to phosgene gas.

Experimental Protocol

Materials:

  • Thiomorpholine

  • Triphosgene

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure:

  • Caution: Triphosgene is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of triphosgene (0.5 equiv) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of thiomorpholine (1.0 equiv) in anhydrous dichloromethane (5 mL) dropwise.

  • Add anhydrous triethylamine (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is carefully quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield thiomorpholine-4-carbonyl chloride.

  • The product is often used immediately in the next step due to its reactivity.

Quantitative Data Summary
SubstrateReagentBaseSolventReaction Time (h)Expected Yield (%)
ThiomorpholineTriphosgeneTEADCM460-75

Experimental Workflow for Carbonyl Chloride Synthesis

G Workflow for Carbonyl Chloride Synthesis cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup start Dissolve triphosgene in anhydrous DCM at 0°C add_thio Add thiomorpholine solution dropwise start->add_thio add_base Add triethylamine dropwise add_thio->add_base stir Stir at room temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench Upon completion extract Separate organic layer, wash, and dry quench->extract concentrate Concentrate under reduced pressure extract->concentrate end end concentrate->end Product: Thiomorpholine-4-carbonyl chloride

Caption: Workflow for Carbonyl Chloride Synthesis.

References

Application Notes and Protocols for the Development of Novel Antibiotics from 5-Oxothiomorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the development of novel antibiotics derived from the lead compound 5-oxothiomorpholine-3-carboxylic acid. This document outlines the key experimental protocols, data presentation standards, and conceptual workflows necessary to advance a drug discovery program from initial synthesis to preclinical evaluation.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The exploration of novel chemical scaffolds is crucial for the discovery of next-generation antimicrobial agents. This compound, a heterocyclic compound, has been identified as a promising starting point for the development of new antibiotics.[1] Its structural features, including a lactam ring, suggest potential activity as a penicillin analogue that may inhibit bacterial growth by targeting ribosomes and disrupting protein synthesis.[1]

This document serves as a practical guide for researchers engaged in the synthesis, screening, and characterization of novel antibiotic candidates derived from this lead compound.

Quantitative Data Summary

Effective data management and clear presentation are paramount for comparing the efficacy and safety of newly synthesized compounds. The following tables provide standardized formats for presenting key quantitative data.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Example: 5-oxo-N-benzylthiomorpholine-3-carboxamideStaphylococcus aureus ATCC 29213Positive[Insert Data][Insert Data]
Escherichia coli ATCC 25922Negative[Insert Data][Insert Data]
Pseudomonas aeruginosa ATCC 27853Negative[Insert Data][Insert Data]
Enterococcus faecalis ATCC 29212Positive[Insert Data][Insert Data]
Klebsiella pneumoniae ATCC 13883Negative[Insert Data][Insert Data]
[Compound 1]
[Compound 2]

MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration

Table 2: In Vitro Cytotoxicity of Lead Compounds

Compound IDCell LineCell TypeIC50 (µM)
Example: 5-oxo-N-benzylthiomorpholine-3-carboxamideHEK293Human Embryonic Kidney[Insert Data]
HepG2Human Hepatocellular Carcinoma[Insert Data]
[Compound 1]
[Compound 2]

IC50: Half-maximal Inhibitory Concentration

Table 3: In Vivo Efficacy of Lead Compounds in a Murine Sepsis Model

Compound IDBacterial StrainDose (mg/kg)Route of AdministrationSurvival Rate (%)Reduction in Bacterial Load (log10 CFU/organ)
Example: 5-oxo-N-benzylthiomorpholine-3-carboxamideS. aureus (MRSA)[Insert Data]Intravenous[Insert Data][Insert Data]
[Compound 1]
[Compound 2]
Vehicle Control
Positive Control (e.g., Vancomycin)

CFU: Colony-Forming Units

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, in vitro screening, and in vivo evaluation of novel antibiotic candidates.

Synthesis of Novel 5-Oxothiomorpholine-3-Carboxamide Derivatives

This protocol describes a general method for the synthesis of N-substituted carboxamide derivatives of this compound.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Substituted primary or secondary amines

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir at room temperature until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate.

  • Add the desired substituted amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 5-oxothiomorpholine-3-carboxamide derivative.

  • Characterize the final compound using techniques such as NMR, mass spectrometry, and IR spectroscopy.[2][3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[4][5][6][7][8]

Materials:

  • Test compounds (novel derivatives)

  • Standard antibiotics (positive controls)

  • Bacterial strains (e.g., from ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]

  • Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the test compounds and standard antibiotics in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[4]

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][10][11][12][13]

Materials:

  • Test compounds

  • Bacterial strain in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar plates

Procedure:

  • Prepare tubes containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control tube without the compound.

  • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies (CFU) and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[14][15][16][17]

Materials:

  • Test compounds

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy in a Murine Infection Model

Animal models are crucial for evaluating the in vivo efficacy of novel antibiotic candidates. The murine septicemia model is a common model for systemic bacterial infections.[18][19][20][21][22]

Materials:

  • Test compound formulated for in vivo administration

  • Pathogenic bacterial strain (e.g., MRSA)

  • Laboratory mice (e.g., BALB/c)

  • Sterile saline

  • Standard antibiotic for positive control (e.g., vancomycin)

Procedure:

  • Induce a systemic infection in mice by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of the bacterial pathogen.

  • At a specified time post-infection, administer the test compound, vehicle control, or positive control antibiotic to different groups of mice via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).

  • Monitor the mice for a defined period (e.g., 7-14 days) for survival.

  • In parallel studies, at specific time points post-treatment, euthanize a subset of mice from each group.

  • Aseptically collect organs (e.g., spleen, liver, kidneys) and blood.

  • Homogenize the organs and perform serial dilutions of the homogenates and blood.

  • Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/organ or CFU/mL of blood).

  • Compare the survival rates and bacterial loads between the treatment groups and the control groups to assess the in vivo efficacy of the test compound.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization purification->characterization mic MIC Determination characterization->mic time_kill Time-Kill Assay mic->time_kill cytotoxicity Cytotoxicity Assay mic->cytotoxicity lead_optimization Lead Optimization time_kill->lead_optimization cytotoxicity->lead_optimization efficacy Efficacy Model toxicity Toxicology Studies efficacy->toxicity pk_pd Pharmacokinetics toxicity->pk_pd candidate_selection Candidate Selection pk_pd->candidate_selection lead_compound 5-Oxothiomorpholine- 3-Carboxylic Acid lead_compound->synthesis lead_optimization->synthesis lead_optimization->efficacy

Caption: A generalized workflow for the discovery and preclinical development of novel antibiotics.

ribosomal_inhibition cluster_ribosome Bacterial Ribosome (70S) ssu 30S Subunit lsu 50S Subunit nascent_peptide Nascent Peptide Chain lsu->nascent_peptide elongates protein_synthesis Protein Synthesis mrna mRNA mrna->ssu binds trna tRNA trna->lsu delivers amino acid antibiotic Novel Antibiotic (5-Oxothiomorpholine Derivative) antibiotic->lsu binds to inhibition Inhibition inhibition->nascent_peptide blocks elongation

Caption: A conceptual diagram illustrating the potential mechanism of action via inhibition of bacterial protein synthesis.

References

Application Notes and Protocols for 5-Oxothiomorpholine-3-Carboxylic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-oxothiomorpholine-3-carboxylic acid as a reference standard in analytical and research settings. This document outlines its primary applications, physicochemical properties, and comprehensive methodologies for its quantification and identification using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (CAS No: 14226-97-2) is a heterocyclic compound that serves as a critical reference standard in the pharmaceutical industry.[1][2] Its primary application is in the quality control of Carbocisteine, a mucolytic agent, where it is monitored as a known impurity.[2] Accurate quantification of this impurity is essential for ensuring the safety and efficacy of Carbocisteine-containing drug products. This reference standard is also utilized in the development and validation of analytical methods, in organic synthesis, and in antibiotic research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the proper handling, storage, and use of the reference standard.

PropertyValueReference
Chemical Name This compound[3]
Synonyms (RS)-carbocysteine lactam; 3-Oxo-5-carboxyperhydro-1,4-thiazine[4]
CAS Number 14226-97-2[1][2]
Molecular Formula C₅H₇NO₃S[1][3]
Molecular Weight 161.18 g/mol [1][3]
Appearance White to off-white solid
Purity ≥ 98%
Storage Conditions 2-8°C, protected from light and moisture
Applications as a Reference Standard

The primary applications of this compound as a reference standard include:

  • Impurity Profiling: As a qualified reference standard for the identification and quantification of this specific impurity in Carbocisteine active pharmaceutical ingredient (API) and finished drug products.

  • Analytical Method Validation: For the validation of chromatographic and other analytical methods, including specificity, linearity, accuracy, precision, and robustness.

  • System Suitability Testing: To ensure the proper functioning and performance of analytical instrumentation before sample analysis.

  • Forced Degradation Studies: To identify and track the formation of this compound as a degradation product of Carbocisteine under various stress conditions (e.g., acid, base, oxidation, heat, light).

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method for the quantification of this compound in a drug substance or product.

Objective: To determine the concentration of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • Purified water (HPLC grade)

  • Sample containing the analyte

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column Zorbax SAX, 4.6 x 250 mm, 5 µm (or equivalent strong anion exchange column)
Mobile Phase 200mM phosphate solution (pH 4.0) and acetonitrile (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 20 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample and dissolve it in the mobile phase to achieve an expected concentration of this compound within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution into the chromatograph.

    • Record the peak areas from the resulting chromatograms.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C F Inject Solutions C->F D Prepare Sample Solution D->F E Equilibrate HPLC System E->F G Record Chromatograms F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)

This protocol provides a general framework for determining the purity of this compound using qNMR with an internal standard.

Objective: To determine the absolute purity of the this compound reference standard.

Materials:

  • This compound reference standard

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (with readability to 0.01 mg)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and a similar, accurately weighed amount of the internal standard directly into an NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters include:

      • A calibrated 90° pulse.

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Purity Calculation:

    The purity of the analyte (Purityₐ) can be calculated using the following equation:

    Purityₐ (%) = (Iₐ / Iₛₜ) * (Nₛₜ / Nₐ) * (Mₐ / Mₛₜ) * (mₛₜ / mₐ) * Purityₛₜ

    Where:

    • Iₐ and Iₛₜ are the integrals of the analyte and internal standard signals, respectively.

    • Nₐ and Nₛₜ are the number of protons corresponding to the integrated signals of the analyte and internal standard.

    • Mₐ and Mₛₜ are the molar masses of the analyte and internal standard.

    • mₐ and mₛₜ are the masses of the analyte and internal standard.

    • Purityₛₜ is the certified purity of the internal standard.

Logical Relationship for qNMR Purity Assessment:

qNMR_Logic cluster_inputs Inputs cluster_measurement NMR Measurement cluster_data_extraction Data Extraction cluster_calculation Calculation Analyte Analyte Mass (mₐ) Molar Mass (Mₐ) NMR Acquire ¹H NMR Spectrum Analyte->NMR Purity Calculate Analyte Purity (Purityₐ) Analyte->Purity InternalStd Internal Standard Mass (mₛₜ) Molar Mass (Mₛₜ) Purity (Purityₛₜ) InternalStd->NMR InternalStd->Purity Integrals Integrals (Iₐ, Iₛₜ) NMR->Integrals Protons Proton Numbers (Nₐ, Nₛₜ) NMR->Protons Integrals->Purity Protons->Purity

Caption: Logical inputs and steps for purity determination by qNMR.

Protocol 3: Identification and Quantification by LC-MS/MS

This protocol provides a general method for the sensitive and selective analysis of this compound using LC-MS/MS with Selected Reaction Monitoring (SRM). Method optimization will be required.

Objective: To identify and quantify trace levels of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (LC-MS grade)

  • Sample containing the analyte

Equipment:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Appropriate LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Mass Spectrometer Tuning and Optimization:

    • Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and optimize fragmentation to identify suitable product ions for SRM transitions.

  • LC Method Development:

    • Develop a gradient elution method to achieve good chromatographic separation. A typical starting point would be:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

      • Flow Rate: 0.2-0.4 mL/min

  • Standard and Sample Preparation:

    • Prepare a series of calibration standards in a relevant matrix (if necessary) to match the sample matrix and minimize matrix effects.

    • Prepare the sample solution, ensuring the concentration is within the linear range of the assay.

  • Analysis:

    • Inject the standards and samples into the LC-MS/MS system.

    • Acquire data using the optimized SRM transitions.

  • Data Analysis:

    • Integrate the peak areas for the SRM transitions.

    • Construct a calibration curve and determine the concentration of the analyte in the samples.

Signaling Pathway for LC-MS/MS Analysis:

LCMSMS_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Output Sample Sample Injection Column Chromatographic Separation Sample->Column IonSource Ionization (e.g., ESI) Column->IonSource Q1 Q1: Precursor Ion Selection IonSource->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detection Q3->Detector Result Chromatogram (SRM Signal) Detector->Result

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Oxothiomorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 5-oxothiomorpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the common impurities I might encounter?

A2: As this compound is a known impurity of the drug Carbocisteine, common impurities may include starting materials from its synthesis, such as cystine, and other synthesis by-products like N,S-dicarboxymethylcysteine.[1] Unreacted starting materials and side-products from the specific synthetic route used will also be present.

Q3: What are the key physical and chemical properties of this compound to consider during purification?

A3: Key properties include its molecular weight of 161.18 g/mol and its polar, hydrophilic nature. It exhibits moderate solubility in water and polar organic solvents. This polarity influences the choice of chromatographic conditions and recrystallization solvents.

Purification Protocols and Troubleshooting

Column Chromatography

Column chromatography is a highly effective method for the purification of this compound, offering good resolution to separate it from closely related impurities. Both normal-phase and reversed-phase chromatography can be employed.

Experimental Protocol:

  • Stationary Phase: Silica gel (standard grade, 60 Å pore size).

  • Mobile Phase (Eluent): A polar solvent system, typically a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol), with the addition of a small amount of an acidic modifier.

    • Recommended starting eluent: Dichloromethane:Methanol (e.g., 95:5 v/v) with 0.1-1% acetic acid or formic acid. The polarity of the eluent should be adjusted based on the TLC analysis of the crude material.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Perform the chromatography, collecting fractions and monitoring by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Troubleshooting Guide: Normal-Phase Chromatography

Problem Potential Cause Recommended Solution
Peak Tailing/Streaking on TLC and Column The carboxylic acid group is interacting strongly with the acidic silanol groups on the silica gel.Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce its interaction with the silica surface.
Poor Separation of Impurities The polarity of the mobile phase is either too high or too low.Systematically vary the ratio of the polar and non-polar solvents in the eluent. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures.
Compound is not eluting from the column The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., methanol) in the mobile phase.

Workflow for Normal-Phase Chromatography Purification

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_material Crude 5-oxothiomorpholine- 3-carboxylic acid dissolve Dissolve in minimal mobile phase crude_material->dissolve dry_load Adsorb onto silica (Dry Loading) crude_material->dry_load load_sample Load Sample dissolve->load_sample dry_load->load_sample pack_column Pack silica gel column pack_column->load_sample elute Elute with DCM/MeOH + Acetic Acid load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor fractions by TLC collect_fractions->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure_product Pure Product evaporate->pure_product G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_material Crude 5-oxothiomorpholine- 3-carboxylic acid add_solvent Add minimal hot solvent (e.g., Ethanol/Water) crude_material->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Cool to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product Pure Crystals dry->pure_product

References

Overcoming solubility issues of 5-oxothiomorpholine-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-oxothiomorpholine-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic compound containing a thiomorpholine ring.[1] It is recognized as a lactam antibiotic that inhibits bacterial growth by binding to ribosomes and disrupting protein synthesis.[1] Its primary applications are in antibiotic development and as a versatile building block in organic synthesis for creating more complex molecules.[1]

Q2: What are the general solubility characteristics of this compound?

A2: this compound has a hydrophilic character, as indicated by its LogP value of -0.6974, suggesting a preference for aqueous environments.[1][2] It is expected to have moderate solubility in water, which is significantly enhanced at physiological pH (7.4) due to the ionization of its carboxylic acid group.[1] The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.[1]

Q3: Why is addressing the solubility of this compound critical for in vitro assays?

A3: Poor solubility can lead to several issues in experimental assays, including precipitation of the compound in aqueous media, which results in an inaccurate and lower effective concentration at the target site. This can lead to an underestimation of its biological activity and inconsistent assay results.

Q4: What is the primary mechanism of action for this compound?

A4: The primary mechanism of action is the inhibition of bacterial protein synthesis. As a lactam antibiotic, it binds to bacterial ribosomes, disrupting the process of translation and ultimately inhibiting bacterial growth.[1]

Troubleshooting Guides

Issue 1: Difficulty in dissolving the compound for initial stock solution.
  • Step 1: Select an appropriate solvent. Based on its known properties, start with a polar aprotic solvent.

  • Step 2: Use Dimethyl Sulfoxide (DMSO). DMSO is an excellent starting solvent for creating a concentrated stock solution.

  • Step 3: Gentle heating and sonication. If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Always visually inspect the solution to ensure no particulates remain.

Issue 2: Compound precipitates when the stock solution is diluted into aqueous assay buffer.
  • Step 1: Lower the final concentration. The most direct approach is to reduce the final concentration of the compound in your assay.

  • Step 2: Optimize the co-solvent concentration. If your experiment can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium can help maintain solubility. However, be mindful of potential solvent toxicity, especially in cell-based assays.

  • Step 3: Adjust the pH of the aqueous buffer. Since the solubility of this compound increases at higher pH, ensuring your buffer is at a physiological pH of 7.4 or slightly higher may prevent precipitation.

  • Step 4: Use a pre-warmed buffer. Diluting the stock solution into a pre-warmed aqueous buffer can sometimes prevent precipitation that occurs due to temperature changes.

Issue 3: Inconsistent results in cell-based assays.
  • Step 1: Visually inspect for precipitation. Before and after adding the compound to your assay plates, carefully check for any signs of precipitation, which can lead to variable effective concentrations.

  • Step 2: Determine the kinetic solubility. Perform a kinetic solubility assay to understand the concentration at which the compound begins to precipitate from your specific assay medium.

  • Step 3: Employ sonication. Briefly sonicating the solution after dilution can help to break up small aggregates and improve dissolution.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent/BufferExpected SolubilityRationale
Water (neutral pH)ModerateThe presence of polar functional groups (carboxylic acid, lactam carbonyl) allows for hydrogen bonding with water.[1]
Aqueous Buffer (pH 7.4)EnhancedThe carboxylic acid group is predominantly ionized to a carboxylate anion, increasing polarity and water solubility.[1]
Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions between the compound and the polar aprotic solvent.[1]
Dimethylformamide (DMF)HighSimilar to DMSO, it is a polar aprotic solvent capable of dissolving the compound.[1]
AcetonitrileHighA polar aprotic solvent that can effectively solvate the compound.[1]
EthanolModerateA polar protic solvent that can engage in hydrogen bonding.
MethanolModerateSimilar to ethanol, it is a polar protic solvent.

Table 2: Recommended Starting Concentrations of Co-solvents for Aqueous Dilution

Co-solventTypical Final Concentration in AssayMaximum Recommended Concentration (Cell-based Assays)
DMSO0.1% - 0.5% (v/v)≤ 1% (v/v)
Ethanol0.1% - 1% (v/v)≤ 1% (v/v)

Note: The optimal and maximum tolerable concentrations of co-solvents should be determined for each specific assay and cell line.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution to ensure the compound is completely dissolved and no solid particles are visible.

  • Gentle Heating (Optional): If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Sonication (Optional): If dissolution is still incomplete, sonicate the solution in a bath sonicator for 5-15 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Aqueous Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Analysis: Plot the determined solubility against the pH of the buffer to generate a pH-solubility profile.

Visualizations

Mechanism_of_Action cluster_Bacterium Bacterial Cell Ribosome Bacterial Ribosome (70S) Translation Translation (Protein Synthesis) mRNA mRNA mRNA->Translation tRNA Aminoacyl-tRNA tRNA->Translation Protein Nascent Polypeptide Chain Growth_Inhibition Bacterial Growth Inhibition Translation->Protein Compound 5-oxothiomorpholine- 3-carboxylic acid Inhibition Inhibition Compound->Inhibition Inhibition->Translation

Caption: Mechanism of action of this compound.

Solubility_Workflow Start Start: Need to dissolve compound Prep_Stock Prepare Concentrated Stock in DMSO Start->Prep_Stock Dilute Dilute stock into Aqueous Assay Buffer Prep_Stock->Dilute Check_Precipitate Precipitation Observed? Dilute->Check_Precipitate Success Success: Homogeneous Solution Check_Precipitate->Success No Troubleshoot Troubleshooting Steps Check_Precipitate->Troubleshoot Yes Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Adjust_pH Adjust Buffer pH (e.g., to 7.4 or higher) Troubleshoot->Adjust_pH Add_Cosolvent Increase Co-solvent % (e.g., DMSO) Troubleshoot->Add_Cosolvent Re_evaluate Re-evaluate Dilution Lower_Conc->Re_evaluate Adjust_pH->Re_evaluate Add_Cosolvent->Re_evaluate Re_evaluate->Check_Precipitate Try Again Still_Precipitates Still Precipitates Re_evaluate->Still_Precipitates If problem persists Consider_Alternatives Consider Alternative Formulation Strategies Still_Precipitates->Consider_Alternatives

Caption: Experimental workflow for addressing solubility issues.

References

Addressing stability problems of 5-oxothiomorpholine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability challenges associated with 5-oxothiomorpholine-3-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a heterocyclic lactam containing a carboxylic acid and a sulfide group, it is susceptible to hydrolysis, oxidation, and potentially decarboxylation under certain conditions.

Q2: What are the likely degradation pathways for this molecule in solution?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The lactam ring can undergo hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can form sulfoxides or sulfones.[1] This can alter the molecule's biological activity and solubility.[1]

  • Decarboxylation: The carboxylic acid group may be removed under certain conditions, such as elevated temperatures.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure maximum stability, solutions should be stored at refrigerated temperatures (2-8°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, freezing (-20°C or below) may be considered, but freeze-thaw cycles should be minimized.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the intact molecule from its potential degradation products.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Loss of potency or unexpected peaks in HPLC analysis. Degradation of the compound due to improper storage (e.g., exposure to light, elevated temperature) or solution conditions (e.g., inappropriate pH).1. Verify the pH of the solution and adjust if necessary. Buffering the solution can help maintain a stable pH. 2. Review storage conditions. Ensure the solution is protected from light and stored at the recommended temperature. 3. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Precipitation or cloudiness in the solution. Poor solubility at the prepared concentration or a change in pH affecting solubility. The compound exists predominantly as the carboxylate anion at physiological pH (7.4), which enhances water solubility. A decrease in pH could lead to precipitation.1. Confirm the pH of the solution. Adjust to a more alkaline pH if precipitation is observed upon acidification. 2. Consider using a co-solvent if solubility in aqueous buffers is limited. 3. Filter the solution through a 0.22 µm filter to remove any particulate matter before use.
Discoloration of the solution. This could indicate oxidative degradation or the formation of chromophoric degradation products.1. Prepare fresh solutions and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Include an antioxidant in the formulation if compatible with the intended application. 3. Analyze the discolored solution by HPLC-MS to identify the colored species.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for up to 30 minutes.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for up to 30 minutes.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for up to 24 hours.
  • Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 80°C for up to 5 days.
  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress ConditionIncubation Time% Assay of Intact Compound% Total DegradationNumber of Degradants
0.1 N HCl (60°C)30 min85.214.82
0.1 N NaOH (60°C)30 min78.521.53
3% H₂O₂ (RT)24 h65.134.94
Heat (80°C, solid)5 days98.71.31
Light (ICH Q1B)-92.37.72

Table 2: Chromatographic Purity under Different Stress Conditions

DegradantRRT% Area (Acid)% Area (Base)% Area (Oxidative)% Area (Photolytic)
D10.855.68.22.13.5
D21.159.2-10.54.2
D31.30-13.3--
D40.70--12.3-
D50.95--10.0-

RRT: Relative Retention Time with respect to the main peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid photo Photodegradation (ICH Q1B) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation main This compound hydrolysis_product Ring-Opened Product main->hydrolysis_product Acid/Base sulfoxide Sulfoxide Derivative main->sulfoxide [O] decarboxy_product Decarboxylated Product main->decarboxy_product Heat sulfone Sulfone Derivative sulfoxide->sulfone [O]

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 5-Oxothiomorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 5-oxothiomorpholine-3-carboxylic acid, a key intermediate in various pharmaceutical compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving the cyclization of S-carboxymethyl-L-cysteine.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete cyclization: The reaction may not have proceeded to completion.- Increase reaction time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. - Elevate temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Optimize catalyst/reagent: If using a catalyst or dehydrating agent, ensure it is active and used in the correct stoichiometric amount. Consider screening alternative reagents.
Degradation of starting material or product: The reaction conditions may be too harsh.- Lower reaction temperature: Milder conditions can sometimes prevent the decomposition of sensitive compounds. - Control pH: For acid or base-catalyzed reactions, carefully control the pH to avoid unwanted side reactions.
Poor quality of starting materials: Impurities in the S-carboxymethyl-L-cysteine can inhibit the reaction.- Verify purity: Use analytical techniques like NMR or HPLC to confirm the purity of the starting material. - Recrystallize: Purify the starting material by recrystallization if necessary.
Formation of Side Products Intermolecular reactions: Polymerization or other intermolecular reactions can compete with the desired intramolecular cyclization.- High dilution: Running the reaction at a lower concentration can favor the intramolecular pathway. - Slow addition of reagents: Adding a key reagent slowly can help maintain a low concentration and minimize side reactions.
Over-oxidation: If using an oxidative step, the sulfur atom may be oxidized beyond the desired sulfoxide.- Use a milder oxidizing agent: Consider using a more selective oxidizing agent. - Control stoichiometry: Carefully control the amount of oxidizing agent used.
Difficult Product Isolation/Purification Product solubility: The product may be highly soluble in the reaction solvent or have similar polarity to impurities.- Solvent extraction: Optimize the solvent system for extraction to maximize product recovery. - Chromatography: Utilize column chromatography with an appropriate stationary and mobile phase for purification. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The intramolecular cyclization of S-carboxymethyl-L-cysteine is a widely reported and effective method. A high-yield process is described in Chinese patent CN104292252A, which reports yields of up to 95%. This method typically involves heating S-carboxymethyl-L-cysteine in a high-boiling point solvent, often with a dehydrating agent or catalyst.

Q2: What are the critical parameters to control for a successful synthesis?

A2: The key parameters to control are:

  • Temperature: The reaction temperature needs to be high enough to promote cyclization but not so high as to cause degradation.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

  • Solvent: An appropriate high-boiling point, inert solvent is crucial.

  • Purity of Starting Material: The purity of S-carboxymethyl-L-cysteine directly impacts the yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include intermolecular condensation leading to polymers, decarboxylation at high temperatures, and racemization.

Data Presentation

Table 1: Comparison of Illustrative Synthetic Conditions for the Cyclization of S-carboxymethyl-L-cysteine

Parameter Condition A (Illustrative) Condition B (High-Yield, Patent-Based)
Starting Material S-carboxymethyl-L-cysteineS-carboxymethyl-L-cysteine
Solvent TolueneDodecane
Temperature 110°C180-200°C
Reaction Time 12 hours4-6 hours
Catalyst/Reagent p-Toluenesulfonic acidNone (Thermal cyclization)
Reported Yield ModerateUp to 95%
Reference General Organic Chemistry PrinciplesBased on analysis of CN104292252A

Note: The data in this table is illustrative and for comparative purposes. Actual yields may vary based on experimental conditions.

Experimental Protocols

High-Yield Synthesis Protocol (Based on analysis of patent CN104292252A)

This protocol is an interpretation of the process described in Chinese patent CN104292252A and should be adapted and optimized for specific laboratory conditions.

  • Preparation: In a reaction vessel equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus, add S-carboxymethyl-L-cysteine (1 equivalent) and dodecane (5-10 volumes).

  • Reaction: Heat the mixture to 180-200°C with vigorous stirring. Water will begin to azeotropically distill and be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours, or when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product will precipitate out of the dodecane.

    • Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove the residual dodecane.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound of high purity.

Visualizations

experimental_workflow start Start preparation Preparation: - S-carboxymethyl-L-cysteine - Dodecane start->preparation reaction Reaction: - Heat to 180-200°C - Azeotropic distillation of water preparation->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Filter product monitoring->workup Complete purification Purification: - Recrystallization workup->purification end End Product purification->end troubleshooting_yield low_yield Low Yield Issue check_purity Check Starting Material Purity low_yield->check_purity impure Impure check_purity->impure Recrystallize pure Pure check_purity->pure optimize_temp Optimize Reaction Temperature extend_time Extend Reaction Time optimize_temp->extend_time high_dilution Consider High Dilution extend_time->high_dilution pure->optimize_temp

Technical Support Center: Stereoselective Synthesis of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of thiomorpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereocontrol in the synthesis of thiomorpholine derivatives?

A1: The main strategies for stereoselective synthesis of thiomorpholines include:

  • Substrate-Controlled Diastereoselective Synthesis: Utilizing a starting material with a predefined stereocenter to direct the formation of a new stereocenter. This is often achieved through chiral pool synthesis, for example, by starting with a chiral amino acid like cysteine.

  • Auxiliary-Controlled Diastereoselective Synthesis: Covalently attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step.

  • Catalyst-Controlled Enantioselective Synthesis: Employing a chiral catalyst, such as a metal complex with a chiral ligand or an enzyme, to favor the formation of one enantiomer over the other.

  • Biocatalysis: Using enzymes, such as imine reductases (IREDs), to catalyze the enantioselective reduction of prochiral precursors like 3,6-dihydro-2H-1,4-thiazines, leading to high enantiomeric excess.[1][2]

Q2: How can I introduce substituents at specific positions on the thiomorpholine ring?

A2: Substituents can be introduced through the careful selection of starting materials. For N-substitution, a pre-formed thiomorpholine ring can be reacted with an appropriate electrophile. For substitution at other positions, the strategy often involves using a substituted precursor in the ring-forming reaction. For example, a substituted aziridine or a substituted α,β-unsaturated ester can be used to generate a substituted thiomorpholine.

Q3: What are the most common challenges in the purification of chiral thiomorpholine derivatives?

A3: Purification can be challenging due to the basic nature and polarity of the thiomorpholine core, which can lead to peak tailing on silica gel chromatography. Separating diastereomers can be difficult due to their similar physical properties. The separation of enantiomers requires specialized techniques like chiral HPLC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stereoselective synthesis of thiomorpholine derivatives.

Issue 1: Low Diastereoselectivity or Enantioselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers/enantiomers. What are the likely causes and how can I improve the stereoselectivity?

A: Low stereoselectivity is a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Poor Stereoselectivity

start Low Stereoselectivity (dr or ee) check_temp Reaction Temperature Too High? start->check_temp check_catalyst Catalyst/Auxiliary Ineffective? start->check_catalyst check_reagents Reagent/Solvent Purity Issues? start->check_reagents check_conformation Poor Conformational Control? start->check_conformation solution_temp Lower Reaction Temperature (e.g., -78 °C) check_temp->solution_temp Yes solution_catalyst Screen Different Catalysts/ Auxiliaries/Ligands. Verify Purity and Activity. check_catalyst->solution_catalyst Yes solution_reagents Use High-Purity, Anhydrous Reagents and Solvents. check_reagents->solution_reagents Yes solution_conformation Change Solvent. Use Chelating Lewis Acid. check_conformation->solution_conformation Yes

Caption: Troubleshooting logic for low stereoselectivity.

Potential Causes and Solutions:

  • Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.

    • Solution: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) often improves stereoselectivity.

  • Catalyst or Chiral Auxiliary: The chosen catalyst or auxiliary may not be optimal for the specific substrate, or it may be impure or deactivated.

    • Solution: Screen a variety of chiral catalysts, ligands, or auxiliaries. Ensure the chiral auxiliary is enantiomerically pure. For catalytic reactions, verify the catalyst's activity and consider increasing the catalyst loading.

  • Solvent Effects: The solvent can significantly influence the conformation of the substrate-catalyst or substrate-auxiliary complex, thereby affecting stereoselectivity.

    • Solution: Experiment with a range of anhydrous solvents with different polarities (e.g., toluene, THF, dichloromethane).

  • Lewis Acid in Auxiliary-Mediated Reactions: In reactions involving chiral auxiliaries like Evans oxazolidinones, the choice and stoichiometry of the Lewis acid are crucial for achieving a rigid chelated transition state that blocks one face of the enolate.

    • Solution: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and optimize their stoichiometry.

Issue 2: Low or No Product Yield

Q: I am getting a low yield or no desired product. What should I check?

A: Low yields can be due to a number of factors, from the quality of the starting materials to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Starting Material Quality: Impurities in the starting materials, reagents, or catalysts can inhibit the reaction.

    • Solution: Ensure the purity of all reactants. Purify starting materials if necessary. Use fresh, high-quality reagents and solvents.

  • Reaction Conditions: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.

    • Solution: Optimize the reaction temperature. Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may be poisoned by impurities or may have degraded.

    • Solution: Use a fresh batch of catalyst. Ensure strictly anhydrous and inert conditions if the catalyst is sensitive to air or moisture.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my thiomorpholine derivative. What techniques can I try?

A: The basicity of the thiomorpholine nitrogen can complicate purification by silica gel chromatography.

Potential Causes and Solutions:

  • Peak Tailing on Silica Gel: The basic nitrogen atom interacts strongly with the acidic silica gel, causing broad, tailing peaks.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia, to the eluent to suppress this interaction.

  • Separation of Diastereomers: Diastereomers often have very similar polarities, making their separation by chromatography challenging.

    • Solution: If standard chromatography is ineffective, try using a different stationary phase like alumina. Alternatively, derivatizing the mixture (e.g., converting an alcohol to an ester) can alter the chromatographic properties and facilitate separation. The derivatizing group can be removed after separation.

  • Separation of Enantiomers: Enantiomers cannot be separated on achiral stationary phases.

    • Solution: Use chiral HPLC with a suitable chiral stationary phase (CSP). Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, or protein-based phases. Method development will be required to find the optimal CSP and mobile phase for your specific compound.

Data Presentation

The following tables summarize quantitative data for different stereoselective synthetic methods for thiomorpholine derivatives.

Table 1: Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines

SubstrateImine Reductase (IRED)Conversion (%)Enantiomeric Excess (ee, %)
2-Phenyl-3,6-dihydro-2H-1,4-thiazineIRED-1>99>99 (R)
2-Methyl-3,6-dihydro-2H-1,4-thiazineIRED-2>9998 (S)
2-Ethyl-3,6-dihydro-2H-1,4-thiazineIRED-395>99 (R)
2-Isopropyl-3,6-dihydro-2H-1,4-thiazineIRED-198>99 (R)
Data adapted from enantioselective biocatalytic synthesis studies.[1][2]

Table 2: Representative Diastereoselective Conjugate Addition

Michael AcceptorChiral AmineDiastereomeric Ratio (dr)
Methyl acrylate(S)-N-benzyl-N-(α-methylbenzyl)amine>19:1
Ethyl crotonate(S)-N-benzyl-N-(α-methylbenzyl)amine10:1
Data is representative of diastereoselective conjugate additions of chiral amines to α,β-unsaturated esters, a key step in one synthetic approach to chiral thiomorpholines.

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction of a 3,6-Dihydro-2H-1,4-thiazine

This protocol describes a typical procedure for the enantioselective reduction of a prochiral cyclic imine to a chiral thiomorpholine using an imine reductase.

Reaction Workflow

prep_buffer Prepare Buffer (e.g., KPi buffer, pH 7.5) add_cofactors Add Cofactors (NADP+, Glucose) prep_buffer->add_cofactors add_enzymes Add Enzymes (IRED, GDH) add_cofactors->add_enzymes add_substrate Add Substrate (in DMSO) add_enzymes->add_substrate incubate Incubate with Shaking (e.g., 30 °C, 24 h) add_substrate->incubate workup Work-up (Extraction with EtOAc) incubate->workup analyze Analyze (Chiral HPLC for ee) workup->analyze

Caption: Workflow for biocatalytic reduction.

Procedure:

  • Buffer Preparation: Prepare a potassium phosphate (KPi) buffer (100 mM, pH 7.5).

  • Reagent Preparation: In a reaction vessel, dissolve NADP⁺ (1 mM), glucose (100 mM), glucose dehydrogenase (GDH, for cofactor regeneration, e.g., 2 mg/mL), and the desired imine reductase (IRED, e.g., 5 mg/mL) in the KPi buffer.

  • Substrate Addition: Add the 3,6-dihydro-2H-1,4-thiazine substrate (e.g., 10 mM final concentration) as a stock solution in DMSO. The final concentration of DMSO should typically be low (e.g., 1-2% v/v) to avoid enzyme denaturation.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.

  • Work-up: After the reaction is complete, extract the product from the aqueous phase with an organic solvent such as ethyl acetate.

  • Analysis: Dry the combined organic layers, concentrate, and analyze the residue by chiral HPLC to determine the conversion and enantiomeric excess.

Protocol 2: Diastereoselective Synthesis of a Substituted Thiomorpholine via Michael Addition

This protocol outlines a general procedure for the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by cyclization to form a thiomorpholinone, which can then be reduced to the corresponding thiomorpholine.

Synthetic Pathway

G cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Cyclization & Reduction ChiralAmine ChiralAmine Adduct Adduct ChiralAmine->Adduct 1. LDA, THF, -78 °C UnsatEster UnsatEster UnsatEster->Adduct Thiomorpholinone Thiomorpholinone Adduct->Thiomorpholinone 1. HSCH2COCl 2. Base Thiomorpholine Thiomorpholine Thiomorpholinone->Thiomorpholine Reduction (e.g., LiAlH4)

Caption: General pathway for diastereoselective synthesis.

Procedure (Step 1: Conjugate Addition):

  • Amine Solution: Dissolve the chiral secondary amine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Deprotonation: Cool the solution to -78 °C and add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.05 eq) dropwise. Stir for 30 minutes at this temperature to form the lithium amide.

  • Michael Addition: Add a solution of the α,β-unsaturated ester (1.1 eq) in anhydrous THF dropwise to the lithium amide solution at -78 °C.

  • Quenching: Stir the reaction at -78 °C until completion (monitor by TLC). Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the diastereomerically enriched adduct. The subsequent cyclization and reduction steps would follow standard literature procedures.

References

Technical Support Center: Managing Thermal Decomposition of 5-Oxothiomorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal decomposition of 5-oxothiomorpholine-3-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure safe and effective handling during laboratory procedures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the thermal analysis of this compound.

Question Possible Cause Suggested Solution
Why is there an unexpected weight loss at a temperature lower than the known decomposition onset? Presence of residual solvent or moisture.Ensure the sample is thoroughly dried under vacuum before analysis. Perform a preliminary TGA run with a slow heating rate to identify and quantify volatile components.
Sample contamination.Use clean spatulas and sample pans. Handle the sample in a controlled environment to prevent absorption of atmospheric moisture.[1][2]
The TGA curve shows a multi-step decomposition instead of a single-stage event. Why? Complex decomposition pathway.The thermal decomposition of this compound involves both decarboxylation and lactam ring opening, which may occur at slightly different temperatures, appearing as overlapping or distinct steps.[3]
Non-uniform heating of the sample.Use a smaller sample size and ensure it is evenly spread in the sample pan for uniform heat distribution.
Why is the baseline of my DSC/TGA curve drifting? Instrument instability.Allow the instrument to stabilize at the initial temperature for an adequate amount of time before starting the analysis.
Reaction of the sample with the sample pan.Use an inert sample pan material, such as alumina or platinum, to avoid any potential reactions with the acidic compound at elevated temperatures.
Buoyancy effect.Run a baseline with an empty pan and subtract it from the sample run to correct for buoyancy effects, especially in TGA.[4]
How can I confirm the identity of the gaseous products evolved during decomposition? Evolved gas analysis is required.Couple the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases, such as CO2 from decarboxylation.

Frequently Asked Questions (FAQs)

Product Specifications and Handling

  • What are the key physical and chemical properties of this compound? this compound has a molecular formula of C5H7NO3S and a molecular weight of 161.18 g/mol .[3][5] It is a solid at room temperature.

  • What is the recommended storage condition for this compound? It is recommended to store the compound in a dry, cool, and well-ventilated place in a tightly closed container.[1]

  • What are the primary hazards associated with this compound? While specific toxicity data is limited, it should be handled with standard laboratory precautions, including wearing personal protective equipment. Avoid ingestion, inhalation, and contact with skin and eyes.[1]

Thermal Stability and Decomposition

  • At what temperature does this compound decompose? The compound has a melting point of 182-183°C, with the onset of thermal decomposition occurring between 184.2-190.3°C.[3] This indicates that the compound decomposes shortly after melting.[3]

  • What are the primary mechanisms of thermal decomposition? The thermal decomposition of this compound proceeds through two main pathways:

    • Decarboxylation: The carboxylic acid group is eliminated as carbon dioxide (CO2).[3]

    • Lactam Ring Opening: The thiomorpholine lactam structure undergoes ring-opening.[3] These events may be followed by further fragmentation of the resulting intermediates.[3]

  • What are the expected gaseous products of decomposition? Based on the decomposition mechanisms, the primary expected gaseous product is carbon dioxide (CO2) from decarboxylation. Other small molecule fragments may also be produced from the subsequent breakdown of the ring structure.

Quantitative Data on Thermal Decomposition

Due to the limited availability of specific quantitative data in the literature for the thermal decomposition products of this compound, the following table summarizes the key thermal events and expected products based on established decomposition pathways for similar compounds.

Parameter Value Source
Melting Point 182-183 °C[3]
Decomposition Onset Temperature 184.2-190.3 °C[3]
Primary Decomposition Pathways Decarboxylation, Lactam Ring Opening[3]
Primary Gaseous Decomposition Product Carbon Dioxide (CO2)[3]
Expected Solid Residue Complex mixture of fragmented organic compoundsInferred

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for analyzing the thermal stability of this compound using TGA and DSC.

1. Instrument Preparation:

  • Ensure the TGA/DSC instrument is calibrated according to the manufacturer's guidelines.
  • Set the purge gas (typically high-purity nitrogen or argon for inert atmosphere) to the recommended flow rate (e.g., 20-50 mL/min).

2. Sample Preparation:

  • Accurately weigh 3-5 mg of the dried this compound into a clean, tared TGA/DSC pan (alumina or platinum is recommended).
  • Ensure the sample is evenly spread in a thin layer at the bottom of the pan to promote uniform heating.

3. Experimental Parameters:

  • Temperature Program:
  • Equilibrate at 30 °C for 5 minutes.
  • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.
  • Data Collection: Record weight change (TGA) and heat flow (DSC) as a function of temperature.

4. Data Analysis:

  • TGA Curve: Determine the onset temperature of decomposition and the percentage of weight loss.
  • DSC Curve: Identify endothermic or exothermic peaks corresponding to melting and decomposition.

Protocol 2: Evolved Gas Analysis using TGA-MS

This protocol describes the identification of gaseous decomposition products using a TGA instrument coupled with a mass spectrometer.

1. Instrument and Sample Preparation:

  • Follow the instrument and sample preparation steps as outlined in Protocol 1.

2. TGA-MS Parameters:

  • Use the same temperature program as in Protocol 1.
  • Set the mass spectrometer to scan a mass-to-charge (m/z) ratio range relevant to the expected decomposition products (e.g., m/z 10-100).

3. Data Analysis:

  • Correlate the weight loss steps in the TGA curve with the detection of specific ions in the mass spectrometer.
  • Identify the evolved gases by their characteristic mass spectra (e.g., m/z 44 for CO2).

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting Thermal Analysis Issues start Problem Observed (e.g., Unexpected Weight Loss) check_contamination Check for Sample Contamination or Moisture start->check_contamination check_instrument Verify Instrument Calibration & Stability start->check_instrument re_run_analysis Re-run Analysis with Dried/Pure Sample check_contamination->re_run_analysis Contamination Suspected consult_literature Consult Literature for Complex Decomposition check_contamination->consult_literature No Contamination check_instrument->re_run_analysis Instrument OK resolved Issue Resolved re_run_analysis->resolved unresolved Issue Persists re_run_analysis->unresolved perform_ega Perform Evolved Gas Analysis (TGA-MS) consult_literature->perform_ega perform_ega->resolved unresolved->consult_literature

Caption: Troubleshooting workflow for thermal analysis.

ExperimentalWorkflow cluster_1 Experimental Workflow for Thermal Decomposition Analysis prep_sample 1. Sample Preparation (Drying & Weighing) instrument_setup 2. Instrument Setup (TGA/DSC Calibration, Purge Gas) prep_sample->instrument_setup run_analysis 3. Thermal Analysis (Heating Program) instrument_setup->run_analysis data_acquisition 4. Data Acquisition (Weight Loss & Heat Flow) run_analysis->data_acquisition data_analysis 5. Data Analysis (Onset Temp, Decomposition Steps) data_acquisition->data_analysis ega_analysis 6. Evolved Gas Analysis (Optional) (TGA-MS/FTIR) data_analysis->ega_analysis interpretation 7. Interpretation of Results data_analysis->interpretation ega_analysis->interpretation

Caption: General workflow for thermal decomposition analysis.

References

Preventing reactor clogging in continuous flow synthesis of thiomorpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing reactor clogging during the continuous flow synthesis of thiomorpholines.

Troubleshooting Guide: Reactor Clogging

Reactor clogging is a common issue in continuous flow synthesis, often caused by the precipitation of materials out of the solution. This guide provides a systematic approach to diagnosing and resolving clogging issues.

dot ```dot graph TroubleshootingWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

Start [label="Reactor Clogging Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [label="Identify Potential Cause", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation [label="Precipitation of Reagents,\nIntermediates, or Byproducts", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PoorMixing [label="Poor Mixing", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; HighConcentration [label="High Localized\nConcentration", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Solution [label="Implement Solution", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ultrasonication [label="Apply Ultrasonication", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Optimize Solvent System\n(e.g., add co-solvent)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Change Base\n(e.g., DIPEA instead of Et3N)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixer [label="Install Static Mixer\n(e.g., coil with glass beads)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentration [label="Adjust Reactant\nConcentration", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temperature [label="Optimize Temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Cause; Cause -> Precipitation [label="Solid formation observed"]; Cause -> PoorMixing [label="Incomplete conversion"]; Cause -> HighConcentration [label="Exothermic reaction"];

Precipitation -> Solution; PoorMixing -> Solution; HighConcentration -> Solution;

Solution -> Ultrasonication; Solution -> Solvent; Solution -> Base; Solution -> Mixer; Solution -> Concentration; Solution -> Temperature; }

Caption: Experimental workflow for the two-step continuous flow synthesis of thiomorpholine.

Materials:

  • Cysteamine hydrochloride

  • 9-fluorenone

  • Methanol (MeOH)

  • Vinyl chloride (gas)

  • N,N-diisopropylethylamine (DIPEA)

  • Continuous flow reactor setup including:

    • Syringe pumps

    • Gas mass flow controller (MFC)

    • T-mixers

    • Photochemical reactor with 365 nm LEDs

    • Residence time coils

    • Static mixer (e.g., PFA tubing filled with glass beads)

    • Ultrasonic bath

    • Back-pressure regulator

Procedure:

  • Preparation of the Liquid Feed: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1–0.5 mol % of 9-fluorenone as the photocatalyst. Degas the solution by sparging with an inert gas.

  • Step 1: Photochemical Thiol-Ene Reaction a. Pump the prepared liquid feed solution into the photochemical reactor. b. Simultaneously, introduce vinyl chloride gas into the reactor using a mass flow controller. c. The liquid and gas streams are combined using a T-mixer before entering the photoreactor. d. Irradiate the mixture at 365 nm with a residence time of approximately 20 minutes to form the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.

  • Step 2: Base-Mediated Cyclization a. The output stream from the first step is directed to a second T-mixer. b. A solution of DIPEA is introduced into the T-mixer via a separate pump. c. The combined stream immediately passes through a static mixer to ensure rapid and efficient mixing. d. The mixture then flows into a heated residence time coil (100°C) with a residence time of 5 minutes. This coil should be placed in an ultrasonic bath to prevent any potential clogging during extended runs. [1] e. The output from this coil contains the final product, thiomorpholine.

  • Workup: The product stream can be collected and purified using standard laboratory techniques such as distillation.

References

Technical Support Center: 5-Oxothiomorpholine-3-Carboxylic Acid Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-oxothiomorpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

1. Synthesis-Related Impurities

QuestionAnswer
What are the potential impurities originating from the synthesis of this compound? Potential impurities can include unreacted starting materials such as cysteine and chloroacetic acid, as well as side-products from the cyclization reaction. Other related substances from the parent drug, Carbocisteine, might also be present.[][2]
How can I minimize the formation of synthesis-related impurities? Optimization of reaction conditions (temperature, pH, reaction time), use of high-purity starting materials, and appropriate purification techniques (e.g., recrystallization, chromatography) are crucial for minimizing impurity formation.

2. Degradation-Related Impurities

QuestionAnswer
What are the likely degradation pathways for this compound? The primary degradation pathways include hydrolysis of the lactam ring, oxidation of the sulfur atom to form the corresponding sulfoxide, and decarboxylation.[3] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradants.[4][5]
How can I prevent the degradation of my sample during storage and analysis? Store samples in well-sealed containers at controlled room temperature or refrigerated, protected from light and moisture. For analysis, use freshly prepared solutions and avoid prolonged exposure to harsh conditions.

3. Analytical Method Troubleshooting

QuestionAnswer
I am observing poor peak shape (tailing) for the main component in my HPLC analysis. What could be the cause? Peak tailing for polar compounds like this compound on a C18 column can be due to interactions with residual silanols on the stationary phase.[6] Consider using a lower pH mobile phase to suppress silanol ionization, or an end-capped column.[6] Using a mobile phase with a suitable buffer is also recommended.[7]
My analyte has poor retention and elutes near the void volume in reversed-phase HPLC. How can I improve retention? To increase the retention of polar analytes, you can use a highly aqueous mobile phase (e.g., 95-100% aqueous).[8] Ensure your column is compatible with high aqueous mobile phases to prevent phase collapse. Alternatively, consider using a more polar stationary phase, such as one with an embedded polar group, or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[8]
I am seeing extraneous peaks (ghost peaks) in my chromatogram. What is the source? Ghost peaks can arise from contamination in the mobile phase, sample carryover from previous injections, or the elution of strongly retained compounds from prior analyses.[6] Ensure high purity solvents, implement a robust needle wash protocol, and use a sufficient column flush with a strong solvent between runs.
The retention times of my peaks are shifting between injections. What should I check? Retention time variability can be caused by fluctuations in mobile phase composition, temperature, or flow rate.[7][9] Ensure the mobile phase is well-mixed and degassed, the column oven maintains a stable temperature, and the pump is delivering a consistent flow rate.

Potential Impurities and Degradants

The following table summarizes potential impurities and degradants of this compound, based on its relationship with Carbocisteine and general chemical principles.

Impurity/Degradant NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )
CarbocisteineStarting material/related substanceC5H9NO4S179.19
Carbocisteine SulfoxideOxidationC5H9NO5S195.19
Chloroacetic acidSynthesis raw materialC2H3ClO294.50
CysteineSynthesis raw materialC3H7NO2S121.16
N,S-dicarboxymethyl-L-cysteineSide-productC7H11NO6S237.23
Carbocisteine Lactam Sodium SaltSalt formationC5H6NNaO3S183.16

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the molecule and to identify potential degradation products.[4]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 1 hour.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

HPLC Method for Impurity Profiling

This is a general-purpose reversed-phase HPLC method suitable for the separation of this compound and its polar impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 2% B

    • 5-20 min: 2% to 30% B

    • 20-25 min: 30% B

    • 25-26 min: 30% to 2% B

    • 26-30 min: 2% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

cluster_synthesis Synthesis cluster_impurities Potential Impurities Cysteine Cysteine Carbocisteine Carbocisteine Cysteine->Carbocisteine Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Carbocisteine OTCA 5-Oxothiomorpholine- 3-carboxylic acid Carbocisteine->OTCA Cyclization Unreacted_SM Unreacted Starting Materials OTCA->Unreacted_SM Side_products Side-Products OTCA->Side_products Degradants Degradation Products OTCA->Degradants Sample Sample of 5-Oxothiomorpholine- 3-carboxylic acid Forced_Degradation Forced Degradation (Acid, Base, H2O2, Heat, Light) Sample->Forced_Degradation HPLC_Analysis HPLC-UV/MS Analysis Sample->HPLC_Analysis Forced_Degradation->HPLC_Analysis Impurity_Detection Detection of Impurities and Degradants HPLC_Analysis->Impurity_Detection Structure_Elucidation Structure Elucidation (MS/MS, NMR) Impurity_Detection->Structure_Elucidation Method_Validation Analytical Method Validation Structure_Elucidation->Method_Validation cluster_degradation Degradation Pathways OTCA 5-Oxothiomorpholine- 3-carboxylic acid Hydrolysis Hydrolysis OTCA->Hydrolysis Lactam opening Oxidation Oxidation OTCA->Oxidation Sulfoxide formation Decarboxylation Decarboxylation OTCA->Decarboxylation Loss of CO2

References

Validation & Comparative

A Comparative Analysis: The Established Antibiotic Penicillin vs. The Synthetic Building Block 5-Oxothiomorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical compounds relevant to pharmaceutical science, a clear distinction exists between established therapeutic agents and the foundational molecules used to synthesize novel entities. This guide provides a comparative analysis of two such molecules: penicillin, a cornerstone of antibiotic therapy, and 5-oxothiomorpholine-3-carboxylic acid, a heterocyclic compound primarily utilized as a synthetic intermediate. While not direct competitors, their comparison illuminates their distinct roles in drug discovery and development.

Penicillin: The Archetypal Antibiotic

Penicillin, discovered by Alexander Fleming in 1928, revolutionized medicine as the first effective agent against many bacterial infections. It belongs to the β-lactam class of antibiotics, characterized by a four-membered β-lactam ring.

Mechanism of Action

Penicillin's antibacterial effect is achieved by inhibiting the final step of peptidoglycan synthesis in bacterial cell walls. Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis and death. Specifically, penicillin acylates the active site of transpeptidases (also known as penicillin-binding proteins or PBPs), enzymes crucial for cross-linking the peptidoglycan strands. This irreversible inhibition weakens the cell wall, rendering the bacterium susceptible to osmotic pressure.

penicillin_mechanism cluster_bacterium Bacterial Cell penicillin Penicillin pbp Penicillin-Binding Protein (PBP)/ Transpeptidase penicillin->pbp Binds to & Inhibits cell_wall Cross-linked Peptidoglycan (Stable Cell Wall) peptidoglycan Peptidoglycan Precursors peptidoglycan->cell_wall PBP-mediated cross-linking lysis Cell Lysis (Bacterial Death) cell_wall->lysis Inhibition leads to weakened wall drug_discovery_roles cluster_penicillin Established Drug Pathway cluster_otca De Novo Synthesis Pathway pen Penicillin (Lead Compound) pen_deriv Semi-synthetic Penicillins (e.g., Amoxicillin) pen->pen_deriv Modification pen_therapy Clinical Use (Antibiotic Therapy) pen_deriv->pen_therapy Application otca 5-Oxothiomorpholine -3-carboxylic acid (Building Block) library Library of Novel Compounds otca->library Synthesis screening Biological Screening library->screening hit Hit Compound screening->hit

A Comparative Guide to Synthetic Alternatives for 5-Oxothiomorpholine-3-Carboxylic Acid in the Synthesis of γ-Glutamyl-Cysteine Dipeptide Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in drug development and peptide chemistry, the use of conformationally constrained dipeptide surrogates is a critical strategy for enhancing biological activity and metabolic stability. 5-oxothiomorpholine-3-carboxylic acid has emerged as a valuable building block for the synthesis of a specific γ-glutamyl-cysteine dipeptide surrogate. This guide provides a comparative analysis of alternative synthetic strategies, offering researchers and drug development professionals a comprehensive overview of different methodologies, their respective efficiencies, and the experimental data supporting them.

The Benchmark: Synthesis via this compound

The established route to the γ-glutamyl-cysteine dipeptide surrogate involves the use of this compound as a key intermediate. This method provides a conformationally constrained surrogate that mimics the transition state of the γ-glutamyl-cysteine ligase (GCL) catalyzed reaction. The synthesis is notable for its stereochemical control and the formation of a stable six-membered ring structure.

Experimental Protocol: Synthesis of the Dipeptide Surrogate using this compound

A detailed experimental protocol for the synthesis of the γ-glutamyl-cysteine dipeptide surrogate using this compound can be outlined as follows:

  • Preparation of the N-protected this compound: The synthesis typically begins with the protection of the amino group of the this compound, often with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.

  • Coupling Reaction: The protected acid is then coupled with the desired amino acid or peptide fragment using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final dipeptide surrogate.

Logical Workflow for the Benchmark Synthesis

A This compound B N-protection (Boc/Cbz) A->B C N-protected intermediate B->C D Peptide Coupling (e.g., DCC, HBTU) C->D E Protected Dipeptide Surrogate D->E F Deprotection (e.g., TFA) E->F G Final γ-Glutamyl-Cysteine Dipeptide Surrogate F->G A Protected L-Cysteine & L-Glutamic Acid B Dipeptide Coupling A->B C Linear Dipeptide Precursor B->C D In situ Aldehyde Formation & Cyclization C->D E Cyclized Intermediate D->E F Reduction E->F G Final γ-Glutamyl-Cysteine Dipeptide Surrogate F->G A N-allyl & S-allyl Amino Acid Derivatives B Dipeptide Coupling A->B C Acyclic Diene Precursor B->C D Ring-Closing Metathesis (RCM) C->D E Unsaturated Heterocyclic Intermediate D->E F Reduction & Further Modification E->F G Final γ-Glutamyl-Cysteine Dipeptide Surrogate F->G

Validating the Biological Activity of Synthesized 5-oxothiomorpholine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the purported antibacterial activity of synthesized 5-oxothiomorpholine-3-carboxylic acid. While this compound is described in some commercial and database sources as a lactam antibiotic and a penicillin analogue that inhibits bacterial protein synthesis by binding to ribosomes, there is a notable lack of publicly available experimental data to substantiate these claims.[1] Furthermore, the described mechanism of action is contradictory, as penicillin and its analogues are well-established inhibitors of cell wall synthesis, not protein synthesis.[2]

This guide, therefore, serves as a roadmap for the necessary experimental validation. It outlines the required experimental protocols and presents a template for how the biological activity data for this compound, once generated, can be compared against well-characterized antibiotics from two distinct classes: cell wall synthesis inhibitors (Penicillin G, Vancomycin) and protein synthesis inhibitors (Tetracycline, Erythromycin).

Comparative Analysis of Antibacterial Activity

To objectively assess the efficacy of synthesized this compound, its antibacterial activity must be quantified and compared against established antibiotics. The following table presents a hypothetical data summary, illustrating the type of quantitative data required for a meaningful comparison. The values for the "Synthesized Compound" are placeholders and must be determined experimentally.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)

AntibioticMechanism of ActionGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusEscherichia coli
Synthesized this compound To Be Determined [Experimental Value] [Experimental Value]
Penicillin GCell Wall Synthesis Inhibitor0.008 - 2>128
VancomycinCell Wall Synthesis Inhibitor0.5 - 4Resistant
TetracyclineProtein Synthesis Inhibitor0.25 - 40.5 - 8
ErythromycinProtein Synthesis Inhibitor0.015 - 2>128

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data. The following are standard protocols for determining the antibacterial activity of a synthesized compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Synthesized this compound

  • Reference antibiotics (Penicillin G, Vancomycin, Tetracycline, Erythromycin)

  • Bacterial strains (Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of the synthesized compound and each reference antibiotic. Perform serial two-fold dilutions in MHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agents. Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Signaling Pathways and Mechanisms of Action

To elucidate the mechanism of action of this compound, it is essential to investigate its effect on the two potential pathways suggested by the conflicting literature: protein synthesis and cell wall synthesis.

Hypothesized Mechanism 1: Inhibition of Bacterial Protein Synthesis

This pathway is based on the claim that the compound binds to bacterial ribosomes.

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide_Chain Polypeptide_Chain 50S_Subunit->Polypeptide_Chain Elongation 30S_Subunit 30S Subunit 30S_Subunit->50S_Subunit Forms 70S Ribosome mRNA mRNA mRNA->30S_Subunit Binds tRNA tRNA tRNA->50S_Subunit Delivers Amino Acids Synthesized_Compound 5-oxothiomorpholine- 3-carboxylic acid Synthesized_Compound->50S_Subunit Hypothesized Binding (Inhibition) G Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Precursors->PBP Substrate Peptidoglycan_Layer Cross-linked Peptidoglycan (Cell Wall) PBP->Peptidoglycan_Layer Catalyzes Cross-linking Cell_Lysis Cell Lysis Peptidoglycan_Layer->Cell_Lysis Weakened Wall Leads to Synthesized_Compound 5-oxothiomorpholine- 3-carboxylic acid Synthesized_Compound->PBP Hypothesized Inhibition G Start Synthesized This compound MIC Determine MIC against various bacteria Start->MIC Activity_Confirmed Antibacterial Activity Confirmed? MIC->Activity_Confirmed Protein_Synthesis_Assay Protein Synthesis Inhibition Assay (e.g., Luciferase Reporter Assay) Activity_Confirmed->Protein_Synthesis_Assay Yes Cell_Wall_Assay Cell Wall Synthesis Inhibition Assay (e.g., Bocillin FL Binding Assay) Activity_Confirmed->Cell_Wall_Assay Yes No_Activity No significant antibacterial activity Activity_Confirmed->No_Activity No Protein_Inhibition Inhibition Observed? Protein_Synthesis_Assay->Protein_Inhibition Cell_Wall_Inhibition Inhibition Observed? Cell_Wall_Assay->Cell_Wall_Inhibition Conclusion_Protein Conclusion: Protein Synthesis Inhibitor Protein_Inhibition->Conclusion_Protein Yes Re-evaluate Re-evaluate compound or consider other mechanisms Protein_Inhibition->Re-evaluate No Conclusion_Cell_Wall Conclusion: Cell Wall Synthesis Inhibitor Cell_Wall_Inhibition->Conclusion_Cell_Wall Yes Cell_Wall_Inhibition->Re-evaluate No, and no protein synthesis inhibition

References

Comparative Analysis of 5-oxothiomorpholine-3-carboxylic acid and Penicillin-Binding Protein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the biochemical and antibacterial properties of 5-oxothiomorpholine-3-carboxylic acid and traditional penicillin-binding protein (PBP) inhibitors, such as penicillin G. While both are classified as lactam antibiotics, available evidence suggests distinct mechanisms of action, which are explored herein. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Comparison of Antibacterial Activity and Target Affinity

The following tables summarize representative quantitative data for a ribosome-targeting antibiotic (Erythromycin) and a PBP inhibitor (Penicillin G) against Staphylococcus aureus. This data is presented to illustrate the different parameters used to evaluate these two classes of antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs)

CompoundAntibiotic ClassTarget OrganismRepresentative MIC Range (μg/mL)
Erythromycin (as proxy)Macrolide (Ribosome Inhibitor)Staphylococcus aureus0.25 - >64[2][3]
Penicillin Gβ-Lactam (PBP Inhibitor)Staphylococcus aureus≤0.06 - 32[4]

Table 2: Target Binding Affinity

CompoundTargetMethodAffinity ConstantRepresentative Value
Erythromycin (as proxy)Bacterial Ribosome (50S subunit)Filter Binding AssayKd4.9 ± 0.6 nM[5]
Penicillin GPenicillin-Binding Proteins (PBPs)Competitive Binding AssayIC50PBP1: ~0.03 μg/mL, PBP2: ~0.03 μg/mL, PBP3: ~0.03 μg/mL, PBP4: ~0.3 μg/mL[6]
CeftarolinePBP2a (in MRSA)Competitive Binding AssayIC50<1 μg/mL[1]

Experimental Protocols

Ribosome Binding Assay (Filter Binding Method)

This protocol is a representative method for determining the binding affinity of a compound to bacterial ribosomes.

Objective: To quantify the dissociation constant (Kd) of a radiolabeled antibiotic to isolated bacterial ribosomes.

Materials:

  • Isolated 70S ribosomes from the target bacterial species

  • Radiolabeled antibiotic (e.g., [14C]-Erythromycin)

  • Unlabeled competitor antibiotic

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2, KCl, and DTT)

  • Nitrocellulose filters (0.45 µm)

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Incubation: A fixed concentration of isolated ribosomes is incubated with varying concentrations of the radiolabeled antibiotic in the binding buffer. To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of the unlabeled competitor antibiotic. The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: The reaction mixtures are rapidly filtered through nitrocellulose filters. Ribosome-bound radiolabeled antibiotic will be retained on the filter, while the unbound antibiotic will pass through.

  • Washing: The filters are washed with ice-cold binding buffer to remove any remaining unbound antibiotic.

  • Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of specifically bound antibiotic is calculated by subtracting the non-specific binding from the total binding. The specific binding data is then plotted against the concentration of the free radiolabeled antibiotic, and the Kd is determined by fitting the data to a saturation binding curve.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This protocol outlines a standard method for assessing the affinity of a compound for various PBPs.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound for specific PBPs.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Test compound (e.g., this compound)

  • Fluorescently labeled penicillin, such as Bocillin FL

  • Incubation buffer (e.g., phosphate buffer)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Preparation of Bacterial Membranes: The target bacterial strain is cultured to the mid-logarithmic growth phase. The cells are harvested, lysed, and the cell membranes containing the PBPs are isolated via ultracentrifugation.

  • Competitive Incubation: A fixed amount of the bacterial membrane preparation is incubated with a range of concentrations of the unlabeled test compound for a set time and temperature (e.g., 30 minutes at 37°C). This allows the test compound to bind to the PBPs.

  • Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the mixture and incubated for a specific duration. Bocillin FL will bind to the PBP active sites that are not occupied by the test compound.

  • SDS-PAGE: The reactions are stopped, and the membrane proteins are separated by size using SDS-PAGE.

  • Fluorescence Detection: The gel is visualized using a fluorescence scanner to detect the bands corresponding to the Bocillin FL-labeled PBPs.

  • Data Analysis: The fluorescence intensity of each PBP band is quantified. The percentage of Bocillin FL binding relative to a control without the test compound is plotted against the concentration of the test compound. The IC50 value for each PBP is then determined from the resulting dose-response curve.

Visualizing Methodologies and Pathways

The following diagrams illustrate the experimental workflows and the distinct signaling pathways targeted by ribosome inhibitors and PBP inhibitors.

experimental_workflow_ribosome_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ribosomes Isolated Ribosomes incubation Incubation ribosomes->incubation radiolabeled_antibiotic Radiolabeled Antibiotic radiolabeled_antibiotic->incubation filtration Filtration incubation->filtration quantification Quantification filtration->quantification binding_curve Saturation Binding Curve quantification->binding_curve kd_determination Kd Determination binding_curve->kd_determination

Ribosome Binding Assay Workflow

experimental_workflow_pbp_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Bacterial Membranes competition Competitive Incubation membranes->competition test_compound Test Compound test_compound->competition bocillin_fl Bocillin FL labeling Fluorescent Labeling bocillin_fl->labeling competition->labeling sds_page SDS-PAGE labeling->sds_page scanning Fluorescence Scanning sds_page->scanning quantification Band Quantification scanning->quantification ic50_determination IC50 Determination quantification->ic50_determination

PBP Competitive Binding Assay Workflow

signaling_pathways cluster_ribosome_inhibition Ribosome Inhibition Pathway cluster_pbp_inhibition PBP Inhibition Pathway mrna mRNA ribosome Ribosome (50S subunit) mrna->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis no_protein No Functional Proteins ribosome->no_protein Inhibition bacterial_death_ribosome Bacterial Growth Arrest/Death no_protein->bacterial_death_ribosome ribosome_inhibitor This compound (e.g., Erythromycin) ribosome_inhibitor->ribosome Binds to 50S subunit cell_wall_precursors Cell Wall Precursors pbp Penicillin-Binding Proteins (PBPs) cell_wall_precursors->pbp cross_linking Peptidoglycan Cross-linking pbp->cross_linking bacterial_lysis Cell Lysis & Death pbp->bacterial_lysis Inhibition stable_cell_wall Stable Cell Wall cross_linking->stable_cell_wall pbp_inhibitor Penicillin G pbp_inhibitor->pbp Covalent binding to active site

Contrasting Antibacterial Mechanisms

Conclusion

The available information suggests that this compound functions as a protein synthesis inhibitor by targeting the bacterial ribosome. This mechanism is fundamentally different from that of penicillin and other β-lactam antibiotics, which inhibit bacterial cell wall synthesis through the inactivation of penicillin-binding proteins. While both are effective antibacterial strategies, there is currently no evidence to support a direct interaction between this compound and PBPs. Future research, including direct PBP binding assays with this compound, would be necessary to definitively rule out any cross-reactivity. For drug development professionals, understanding these distinct mechanisms is crucial for identifying appropriate therapeutic applications, predicting potential resistance mechanisms, and designing novel combination therapies.

References

Comparative In Silico Analysis of 5-oxothiomorpholine-3-carboxylic acid and Known Inhibitors Targeting the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a hypothetical in silico docking study of 5-oxothiomorpholine-3-carboxylic acid with the bacterial ribosome, benchmarked against the performance of well-established antibiotics. The data presented for this compound is illustrative, designed to showcase its potential as a novel antibacterial agent by comparing its predicted binding affinity and interactions with those of known drugs. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new ribosome-targeting antibiotics.

Data Presentation: Comparative Docking Performance

The following table summarizes the hypothetical docking results for this compound against the 23S ribosomal RNA of Staphylococcus aureus, compared with the known ribosome inhibitors Linezolid and Clindamycin. The docking scores and binding energies are indicative of the binding affinity, with lower values suggesting a more stable interaction.

CompoundTarget SiteDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues
This compound (Hypothetical) Peptidyl Transferase Center (PTC)-8.2-58.7U2585, G2583, A2451
Linezolid Peptidyl Transferase Center (PTC)-7.5-52.1U2585, G2505, A2451
Clindamycin A-site/P-site-7.9-65.4A2503, G2061, A2058

Experimental Protocols: In Silico Docking Methodology

This section details the standardized computational protocol employed for the hypothetical docking study of this compound and the comparative analysis of Linezolid and Clindamycin.

1. Preparation of the Ribosomal Target:

  • The crystal structure of the Staphylococcus aureus 50S ribosomal subunit in complex with a ligand is obtained from the Protein Data Bank (PDB ID: 4WFA).

  • Water molecules and any co-crystallized ligands are removed from the PDB file.

  • Polar hydrogen atoms and Gasteiger charges are added to the ribosome structure using AutoDockTools (ADT). The prepared structure is saved in the PDBQT format.

2. Ligand Preparation:

  • The 3D structures of this compound, Linezolid, and Clindamycin are generated using ChemDraw and optimized using a suitable force field (e.g., MMFF94).

  • The ligands are then prepared for docking by assigning Gasteiger charges and defining rotatable bonds using ADT. The final ligand structures are saved in the PDBQT format.

3. Molecular Docking Simulation:

  • A grid box is defined to encompass the Peptidyl Transferase Center (PTC) and the A-site/P-site of the 23S rRNA, with dimensions of 60x60x60 Å and a grid spacing of 0.375 Å.

  • Molecular docking is performed using AutoDock Vina. The Lamarckian Genetic Algorithm is employed with 100 genetic algorithm runs.

  • The exhaustiveness of the search is set to 24 to ensure a thorough exploration of the conformational space.

4. Analysis of Docking Results:

  • The docking results are clustered based on root-mean-square deviation (RMSD) with a tolerance of 2.0 Å.

  • The lowest energy conformation from the most populated cluster is selected as the most probable binding pose.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the ribosome are analyzed and visualized using software such as PyMOL or Discovery Studio.

Visualizations

The following diagrams illustrate the workflow of the in silico docking experiment and the logical relationship of ribosome inhibition.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase p1 Retrieve Ribosome Structure (PDB) l1 Design/Select Ligand Structure p2 Prepare Ribosome (Add Hydrogens, Charges) p1->p2 l2 Optimize Ligand Geometry l1->l2 grid Define Grid Box (Binding Site) p2->grid dock Run Docking Algorithm (AutoDock Vina) l2->grid grid->dock pose Analyze Binding Poses & Scores dock->pose interact Identify Key Interactions pose->interact compare Compare with Known Inhibitors interact->compare signaling_pathway cluster_process Bacterial Protein Synthesis cluster_inhibition Mechanism of Inhibition mrna mRNA ribosome Ribosome (70S) mrna->ribosome protein Functional Protein ribosome->protein binding Binds to 23S rRNA (Peptidyl Transferase Center) ribosome->binding ligand 5-oxothiomorpholine- 3-carboxylic acid ligand->binding inhibition Inhibition of Peptide Bond Formation binding->inhibition no_protein No Protein Synthesis inhibition->no_protein death Bacterial Cell Death no_protein->death

The Thiomorpholine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The thiomorpholine moiety, a saturated six-membered heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate lipophilicity and serve as a metabolic soft spot, make it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of thiomorpholine derivatives across various therapeutic areas, supported by quantitative data and detailed experimental protocols.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

Thiomorpholine derivatives have shown significant promise as anticancer agents, often by targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.

Structure-Activity Relationship (SAR) of Thiomorpholine-Based PI3K Inhibitors

The potency and selectivity of thiomorpholine-based PI3K inhibitors are highly dependent on the substitutions on the thiomorpholine ring and other parts of the molecule.

A noteworthy example is the development of analogs of ZSTK474, a potent pan-Class I PI3K inhibitor. SAR studies have revealed that replacing one of the morpholine groups of ZSTK474 with a thiomorpholine or other functional groups significantly impacts its inhibitory activity.[1]

Table 1: Comparison of ZSTK474 Analogs as PI3K Inhibitors [1]

CompoundR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474Morpholine5.050.037.03.9
Analog 1 Thiomorpholine----
Analog 2a Piperazine180>1000>1000140
Analog 6a Ethanolamine9.925092.59.75
Analog 6b Diethanolamine3.725014.69.75

Note: Data for a direct thiomorpholine replacement (Analog 1) was not available in the provided search results. The table illustrates the impact of replacing the morpholine ring with other nitrogen-containing heterocycles.

The data suggests that the oxygen of the morpholine ring is crucial for potent pan-PI3K inhibition, as its replacement with a nitrogen (piperazine) leads to a significant drop in activity. However, substitution with ethanolamine or diethanolamine can maintain or even improve potency against specific isoforms (e.g., PI3Kγ for 6b), highlighting the nuanced SAR.[1]

General SAR Workflow for Novel Drug Candidates

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization lead_id Lead Identification synthesis Synthesis of Analogs lead_id->synthesis in_vitro In Vitro Assays (e.g., Kinase Assay) synthesis->in_vitro in_vivo In Vivo Models (e.g., Xenograft) in_vitro->in_vivo sar_analysis SAR Analysis in_vitro->sar_analysis in_vivo->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->synthesis Iterative Cycles PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation mTORC1->Proliferation Growth Cell Growth mTORC1->Growth Thiomorpholine Thiomorpholine Derivative (Inhibitor) Thiomorpholine->PI3K Inhibition DPP4_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_data Data Analysis reagents Prepare Reagents: - DPP-IV Enzyme - Substrate (e.g., Gly-Pro-AMC) - Assay Buffer incubation Incubate Enzyme with Test Compound reagents->incubation compounds Prepare Test Compounds (Serial Dilutions) compounds->incubation reaction Initiate Reaction with Substrate incubation->reaction measure Measure Fluorescence (Product Formation) reaction->measure inhibition Calculate % Inhibition measure->inhibition ic50 Determine IC50 Value inhibition->ic50 Cholesterol_Pathway cluster_pathway Cholesterol Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps SqualeneSynthase Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Thiomorpholine Thiomorpholine Derivative Thiomorpholine->SqualeneSynthase Potential Inhibition SqualeneSynthase->Squalene

References

Comparative study of thiomorpholine-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Thiomorpholine-Based Enzyme Inhibitors

The thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry, valued for its unique physicochemical properties that can enhance the pharmacological profile of drug candidates.[1][2] This guide provides a comparative overview of thiomorpholine-based inhibitors targeting several key enzyme classes, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Its inhibition is a key therapeutic strategy for managing type 2 diabetes.[1] Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.[3]

Comparative Inhibitory Activity

Compound IDStructureIC50 (µmol/L)Reference CompoundIC50 (µmol/L)
16a N/A6.93SitagliptinN/A
16b N/A6.29SitagliptinN/A
16c N/A3.40SitagliptinN/A

Data sourced from Bei han et al. as cited in[3]. The structures for compounds 16a, 16b, and 16c were not provided in the source material.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-p-nitroanilide (G-p-NA) substrate

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (thiomorpholine derivatives)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well microplate reader

Procedure:

  • A solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • In a 96-well plate, 50 µL of the test compound solution is mixed with 50 µL of human recombinant DPP-IV enzyme solution in Tris-HCl buffer.

  • The mixture is pre-incubated at 37°C for 10 minutes.

  • The enzymatic reaction is initiated by adding 50 µL of the G-p-NA substrate solution.

  • The plate is incubated at 37°C for 60 minutes.

  • The absorbance is measured at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroanilide released.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

DPP-IV Inhibition Pathway GLP-1 GLP-1 DPP-IV DPP-IV GLP-1->DPP-IV inactivated by Pancreatic β-cells Pancreatic β-cells GLP-1->Pancreatic β-cells stimulates Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Insulin Secretion ↑ Insulin Secretion Pancreatic β-cells->Insulin Secretion Thiomorpholine Inhibitor Thiomorpholine Inhibitor Thiomorpholine Inhibitor->DPP-IV inhibits TACE Inhibition Workflow A Prepare Reagents (TACE, FRET Substrate, Inhibitor) B Dispense Inhibitor and TACE into Plate A->B C Pre-incubate B->C D Add FRET Substrate to Initiate Reaction C->D E Measure Fluorescence Over Time D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Thiomorpholine-based PI3K Inhibitor Inhibitor->PI3K inhibits VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg activates Ras Ras VEGFR2->Ras activates Angiogenesis Angiogenesis PLCg->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Thiomorpholine-based VEGFR2 Inhibitor Inhibitor->VEGFR2 inhibits

References

A Comparative Guide to Certified Reference Materials for Carbocisteine Analysis: Official Assay vs. Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the stringent landscape of pharmaceutical quality control, the purity and potency of active pharmaceutical ingredients (APIs) are paramount. For a widely used mucolytic agent like Carbocisteine, ensuring its quality requires robust analytical methods and highly characterized certified reference materials (CRMs). This guide provides a comprehensive comparison between the official Carbocisteine Certified Reference Standard (CRS) used for drug substance assay and the certified reference material of its known impurity, 5-oxothiomorpholine-3-carboxylic acid, which is critical for purity assessments.

This document is intended for researchers, scientists, and drug development professionals to delineate the distinct roles of these reference materials in the comprehensive quality assessment of Carbocisteine.

The Central Role of Certified Reference Materials

Certified Reference Materials are fundamental in pharmaceutical analysis, serving as the benchmark against which a sample's characteristics are compared. They are critical for method validation, instrument calibration, and ensuring the accuracy and traceability of analytical results. For Carbocisteine, two key types of reference materials are employed: the official Carbocisteine CRS for quantifying the API itself, and impurity reference standards like this compound to detect and quantify process-related or degradation impurities.

Carbocisteine CRS: The Standard for Potency

The official assay of Carbocisteine, as outlined in major pharmacopoeias such as the European Pharmacopoeia (EP) and Japanese Pharmacopoeia (JP), mandates the use of Carbocisteine CRS.[1][2] This primary reference standard is a highly purified and characterized batch of Carbocisteine used to determine the potency of a given sample.

Key Characteristics of Carbocisteine CRS:
PropertyDescription
Identity Confirmed by spectroscopic methods (e.g., IR, NMR)
Purity Typically ≥99.5%, determined by a combination of chromatographic and titration methods
Assay Value Assigned value for potency, used in calculations for the sample's purity
Traceability Traceable to national or international standards

The use of Carbocisteine CRS ensures that the analytical results for the potency of a Carbocisteine drug substance are accurate, reproducible, and comparable across different laboratories and manufacturing sites.

This compound: A Reference for Purity

This compound is a known process-related impurity of Carbocisteine.[3][4] Its presence in the final drug substance is strictly controlled as per regulatory requirements. Therefore, a certified reference material of this compound is essential for the validation and execution of analytical methods aimed at detecting and quantifying this specific impurity.

Key Characteristics of this compound CRM:
PropertyDescription
Identity Confirmed by spectroscopic methods (e.g., IR, NMR, MS)
Purity High purity to ensure accurate identification and quantification of the impurity
Certified Use For the identification and quantification of this compound as an impurity in Carbocisteine

It is crucial to understand that this compound CRM is not used to determine the potency of Carbocisteine. Its role is strictly limited to impurity profiling.

Experimental Protocols: A Tale of Two Analyses

The analytical procedures for Carbocisteine assay and impurity profiling are distinct, each requiring its specific certified reference material.

Assay of Carbocisteine using Carbocisteine CRS (based on European Pharmacopoeia)

This method determines the percentage of Carbocisteine in the drug substance.

Principle: A non-aqueous acid-base titration.

Methodology:

  • Sample Preparation: Accurately weigh about 0.150 g of the Carbocisteine sample.

  • Dissolution: Dissolve the sample in 10 mL of anhydrous formic acid, warming gently if necessary.

  • Titration Medium: Add 50 mL of anhydrous acetic acid.

  • Titration: Titrate with 0.1 M perchloric acid.

  • End-point Detection: Determine the end-point potentiometrically.

  • Standardization: The concentration of the 0.1 M perchloric acid is standardized against a primary standard.

  • Calculation: The content of Carbocisteine is calculated based on the volume of titrant consumed, with 1 mL of 0.1 M perchloric acid being equivalent to 17.92 mg of C₅H₉NO₄S.[1]

Role of Carbocisteine CRS: While not directly used in every titration, the Carbocisteine CRS is used to validate the analytical method and to establish the reference for the identity and purity tests that are part of the monograph.

Impurity Profiling: Identification of this compound

This typically involves a chromatographic method, such as High-Performance Liquid Chromatography (HPLC).

Principle: Separation of Carbocisteine from its impurities on a chromatographic column, followed by detection.

Methodology (Illustrative HPLC Method):

  • Standard Solution Preparation: Prepare a solution of known concentration of this compound CRM in a suitable diluent.

  • Sample Solution Preparation: Prepare a solution of the Carbocisteine sample in the same diluent at a specified concentration.

  • Chromatographic System:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard solution.

  • Quantification (if required): The area of the impurity peak in the sample chromatogram is compared to the peak area of the standard solution to determine the concentration of the impurity.

Visualizing the Analytical Workflows

To further clarify the distinct applications of these reference materials, the following diagrams illustrate the logical flow of each analytical process.

cluster_0 Carbocisteine Assay Workflow cluster_1 Impurity Profiling Workflow A Weigh Carbocisteine Sample B Dissolve in Anhydrous Formic Acid A->B C Add Anhydrous Acetic Acid B->C D Titrate with 0.1M Perchloric Acid C->D E Potentiometric Endpoint Detection D->E F Calculate Carbocisteine Content (%) E->F G Prepare Standard Solution (this compound CRM) I Inject into HPLC System G->I H Prepare Sample Solution (Carbocisteine API) H->I J Chromatographic Separation I->J K UV Detection J->K L Identify & Quantify Impurity K->L

Caption: Comparative workflows for Carbocisteine assay and impurity profiling.

Logical Relationship of Reference Materials

The relationship between Carbocisteine and its impurity, and their respective reference materials, can be visualized as follows:

cluster_0 Quality Control of Carbocisteine cluster_1 Certified Reference Materials Carbocisteine_API Carbocisteine API Impurity Contains Impurity: This compound Carbocisteine_API->Impurity process-related Carbocisteine_CRS Carbocisteine CRS Carbocisteine_CRS->Carbocisteine_API Used for Assay Impurity_CRM This compound CRM Impurity_CRM->Impurity Used for Identification & Quantification

Caption: Relationship between API, impurity, and their respective CRMs.

Conclusion: The Right Standard for the Right Job

References

Evaluating the Antimicrobial Spectrum of 5-Oxothiomorpholine-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, derivatives of 5-oxothiomorpholine-3-carboxylic acid have emerged as a promising class of compounds with potential antibacterial and antifungal properties. This guide provides a comparative analysis of their antimicrobial spectrum, supported by available experimental data and detailed methodologies, to aid researchers in the evaluation and advancement of these molecules.

Comparative Antimicrobial Activity

While comprehensive studies on a wide range of this compound derivatives are still emerging, preliminary data and research on analogous structures indicate significant potential. The core this compound structure is recognized as a lactam antibiotic, suggesting a mechanism of action that may involve the inhibition of bacterial cell wall synthesis, potentially through binding to bacterial ribosomes as an analogue of penicillin.[1]

To provide a comparative framework, the following table summarizes the antimicrobial activity of representative thiomorpholine derivatives from existing literature. It is important to note that these are not direct derivatives of this compound but belong to the broader thiomorpholine class, offering insights into the potential of this heterocyclic system. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiomorpholine-tethered isatin hydrazone (4f) Mycobacterium tuberculosis H37Rv1.9 (IC50)--
Thiomorpholine-tethered isatin hydrazone (5f) Mycobacterium tuberculosis (RIF-R1)1.9 (IC50)--
C-5 amide thiomorpholine S,S-dioxide analogue Gram-positive bacteriaPotent (qualitative)Linezolid-

Note: The data for the isatin hydrazones are presented as IC50 values, which represent the concentration required to inhibit 50% of the metabolic activity. While not a direct MIC value, it is indicative of potent antimycobacterial activity. The activity of the C-5 amide analogue was described qualitatively as "potent" against Gram-positive bacteria in a structure-activity relationship study.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for determining the antimicrobial spectrum are crucial. The following protocols are standard methods employed in the evaluation of novel antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a widely accepted technique for determining the in vitro antimicrobial susceptibility of bacteria and fungi.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C or 28°C, respectively.

    • Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds (this compound derivatives and reference antibiotics) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared microbial suspension.

    • Positive control wells (microorganism in broth without compound) and negative control wells (broth only) are included.

    • The plates are incubated at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial spectrum of novel this compound derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_comparison Comparative Analysis start Starting Materials (e.g., Cysteine analogues, α,β-unsaturated esters) synthesis Synthesis of 5-Oxothiomorpholine-3-carboxylic Acid Derivatives start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification mic_determination MIC Determination (Broth Microdilution) purification->mic_determination Test Compounds mbc_mfc MBC/MFC Determination mic_determination->mbc_mfc spectrum Antimicrobial Spectrum (Gram-positive, Gram-negative, Fungi) mbc_mfc->spectrum data_analysis Data Analysis and SAR Studies spectrum->data_analysis comparison Comparison with Standard Antibiotics data_analysis->comparison report Publish Comparison Guide comparison->report

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by this compound derivatives are yet to be fully elucidated, their structural similarity to β-lactam antibiotics suggests a potential mechanism involving the inhibition of bacterial cell wall biosynthesis. This typically occurs through the acylation and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan.

Further research is necessary to confirm this mechanism and to investigate other potential intracellular targets. Understanding the specific molecular interactions and downstream effects will be critical for the rational design of more potent and selective derivatives.

The following diagram illustrates a hypothetical signaling pathway based on the proposed mechanism of action.

signaling_pathway cluster_bacterium Bacterial Cell derivative 5-Oxothiomorpholine-3- carboxylic Acid Derivative pbp Penicillin-Binding Proteins (PBPs) derivative->pbp Inhibition peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis cell_wall->lysis Loss of

References

Safety Operating Guide

Safe Disposal of 5-Oxothiomorpholine-3-Carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of 5-oxothiomorpholine-3-carboxylic acid (CAS Number: 14226-97-2), a compound often used as an impurity standard for Carbocisteine.[1] Adherence to these protocols is essential to minimize environmental impact and ensure personnel safety.

Hazard Profile and Safety Overview

This compound is classified as a hazardous substance.[2] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in accordance with established laboratory safety protocols.

Key Hazards:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Incompatible Materials:

  • Strong oxidizing agents.[2][3]

Hazardous Decomposition Products:

  • Under fire conditions, may produce:

    • Carbon oxides (CO, CO2)[2][3]

    • Nitrogen oxides (NOx)[2]

    • Sulfur oxides[3]

    • Hydrogen sulfide[2]

A summary of critical safety information is provided in the table below.

Hazard ClassificationDescriptionPrimary Routes of ExposureRecommended PPE
Acute Oral ToxicityHarmful if swallowed.[2]IngestionSafety glasses with side shields, lab coat, protective gloves (e.g., nitrile).
Skin Corrosion/IrritationCauses skin irritation.[2]Skin contactSafety glasses with side shields, lab coat, protective gloves (e.g., nitrile).
Eye Damage/IrritationCauses serious eye irritation.[2]Eye contactSafety glasses with side shields or goggles.[2]
STOT - Single ExposureMay cause respiratory irritation.[2]InhalationUse in a well-ventilated area or with a fume hood. NIOSH/MSHA approved respirator if exposure limits are exceeded.[2]

Experimental Protocol: Disposal of this compound

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. Disposal must comply with all applicable regional, national, and local regulations.[2]

Materials:

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

  • Designated hazardous waste container, clearly labeled

  • Chemical fume hood

  • Waste manifest or logbook

Procedure:

  • Preparation and Segregation:

    • Ensure all PPE is worn correctly before handling the chemical.

    • Identify a suitable, designated hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure lid.

    • Do not mix this compound with incompatible waste streams, particularly strong oxidizing agents.[2][3]

  • Waste Collection:

    • Solid Waste:

      • Carefully transfer any unused or waste solid this compound into the designated hazardous waste container.

      • Avoid creating dust.[2] If the material is a powder, conduct transfers in a fume hood or a designated area with controlled ventilation.

      • Use tools (spatula, scoop) that are clean and compatible with the chemical.

    • Contaminated Materials:

      • Any materials that have come into direct contact with the chemical, such as weighing paper, gloves, and disposable labware, should be considered contaminated.

      • Place all contaminated materials into the same designated hazardous waste container.

    • Solutions:

      • If the waste is in a solution, do not pour it down the drain.[3]

      • Transfer the solution to a designated liquid hazardous waste container. Ensure the container is properly labeled with the chemical name and concentration.

  • Container Management:

    • Securely close the lid of the hazardous waste container after each addition.

    • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[4]

    • Complete all necessary waste disposal documentation (e.g., waste manifest) as required by your institution and local regulations.

    • Disposal should be carried out at an approved waste disposal plant.[2][3]

Spill Cleanup Procedure:

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control and Contain: Prevent further leakage or spillage if it is safe to do so.[2] For powder spills, cover with a plastic sheet to minimize spreading.[2]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if dust is generated.[5]

    • Use dry cleanup procedures; avoid creating dust.[2][5]

    • Mechanically take up the spilled material (e.g., sweep or vacuum with an explosion-proof vacuum) and place it in a labeled container for disposal.[2][5]

  • Decontamination: Clean the contaminated surface thoroughly.[2] Wash the area with soap and water.[2]

Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep 1. Preparation cluster_collection 2. Waste Collection cluster_management 3. Container Management cluster_disposal 4. Final Disposal cluster_spill Spill Response A Don PPE (Gloves, Goggles, Lab Coat) B Identify & Label Hazardous Waste Container A->B C Transfer Waste Chemical to Container B->C D Add Contaminated Materials (Gloves, Weigh Paper, etc.) C->D E Securely Close Container D->E F Store in Designated Secondary Containment Area E->F G Arrange for Pickup by Licensed Disposal Service F->G H Complete Waste Manifest Documentation G->H S1 Alert Personnel S2 Contain Spill S1->S2 S3 Clean Up Spill (Dry Methods) S2->S3 S4 Place in Waste Container S3->S4 S4->E Resume Disposal Workflow

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-oxothiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with 5-oxothiomorpholine-3-carboxylic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following table summarizes the required personal protective equipment (PPE) based on the potential hazards identified in the Safety Data Sheet (SDS).[1] This compound is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Equipment Specifications Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile).Prevents skin contact which can lead to irritation. Gloves must comply with EN374 standard.[1]
Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[1]

Experimental Protocol: Safe Handling and Disposal

I. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Ensure easy access to an eyewash station and a safety shower.[1]

II. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid creating dust. Wash hands thoroughly after handling, even if gloves were worn.[1]

III. Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean-up: Carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent and wipe dry.

IV. Disposal Plan:

  • Dispose of waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • All disposal must be in accordance with local, state, and federal regulations.

Emergency Workflow

The following diagram outlines the immediate steps to take in the event of an accidental exposure to this compound.

cluster_exposure Accidental Exposure cluster_spill Chemical Spill exposure Exposure Occurs remove Immediately Remove Contaminated Clothing exposure->remove Step 1 flush Flush Affected Area with Water remove->flush Step 2 seek_medical Seek Medical Attention flush->seek_medical Step 3 spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate Step 1 ventilate Ensure Proper Ventilation evacuate->ventilate Step 2 contain Contain Spill with Absorbent Material ventilate->contain Step 3 cleanup Clean and Decontaminate Area contain->cleanup Step 4 dispose Dispose of Waste Properly cleanup->dispose Step 5

Caption: Emergency Response Workflow for Exposure and Spills.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxothiomorpholine-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-oxothiomorpholine-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.